molecular formula C7H14ClNO2 B1395424 3-Pyrrolidinylmethyl acetate hydrochloride CAS No. 1219979-11-9

3-Pyrrolidinylmethyl acetate hydrochloride

Cat. No.: B1395424
CAS No.: 1219979-11-9
M. Wt: 179.64 g/mol
InChI Key: GKVGCJRDFUZEDO-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl acetate hydrochloride is a chiral pyrrolidine derivative offered as a chemical building block for medicinal chemistry and drug discovery research. The pyrrolidine ring is one of the most prominent saturated nitrogen heterocycles in approved drugs and bioactive molecules . Its value in research stems from the saturated, three-dimensional nature of the scaffold, which allows for efficient exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of potential drug candidates . Compounds featuring the pyrrolidine ring are found in a wide range of therapeutic areas, including as treatments for type 2 diabetes, certain types of breast cancer, hepatitis C, and migraines . The specific stereochemistry of the pyrrolidine ring is often critical for biological activity, as the binding mode to enantioselective proteins can lead to a different biological profile for each stereoisomer . This compound, with its acetate functional group and a reactive site on the nitrogen atom, serves as a versatile intermediate for the stereoselective synthesis of more complex, target-specific molecules. It can be used in the design and development of novel ligands, organocatalysts, and biologically active compounds . This product is intended for research purposes only.

Properties

IUPAC Name

pyrrolidin-3-ylmethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-6(9)10-5-7-2-3-8-4-7;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVGCJRDFUZEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Acetic Acid Pyrrolidin-3-ylmethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Utility, and Physicochemical Profile

Executive Summary

Acetic acid pyrrolidin-3-ylmethyl ester hydrochloride (Systematic Name: pyrrolidin-3-ylmethyl acetate hydrochloride) represents a specialized bifunctional building block in medicinal chemistry. Unlike its more common isomer, methyl 2-(pyrrolidin-3-yl)acetate, this compound features an ester-linked exocyclic methylene group at the C3 position. This structural distinction confers unique steric and electronic properties, making it a valuable scaffold for Fragment-Based Drug Discovery (FBDD) and the design of prodrugs targeting specific esterase-cleavage pathways.

This guide provides a definitive technical analysis of the compound, detailing its structural elucidation, a robust manufacturing protocol, and its application in high-value synthetic workflows.

Structural Elucidation & Physicochemical Profile[1][2]

The compound consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with an acetoxymethyl group. It is isolated as the hydrochloride salt to ensure stability and solubility.

1.1 Chemical Identity
ParameterDetail
IUPAC Name Pyrrolidin-3-ylmethyl acetate hydrochloride
Common Name Acetic acid pyrrolidin-3-ylmethyl ester HCl
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol (Salt); 143.19 g/mol (Free Base)
Chiral Center C3 of Pyrrolidine (Available as (R), (S), or Racemate)
Precursor CAS 110013-18-8 ((R)-Pyrrolidin-3-ylmethanol)
1.2 Structural Distinction (Isomer Analysis)

It is critical to distinguish this compound from its regioisomer, which often appears in similar search queries.

  • Target Compound (Alcohol Ester): Pyrrolidine-3-CH₂-O-CO-CH₃

    • Functionality: Acylated primary alcohol.

    • Reactivity: Susceptible to esterases; releases pyrrolidin-3-ylmethanol.

  • Isomer (Acid Ester): Pyrrolidine-3-CH₂-CO-O-CH₃

    • Functionality: Alkylated carboxylic acid.

    • Reactivity: Claisen condensation partner; releases pyrrolidin-3-acetic acid.

1.3 Predicted Spectroscopic Signature (¹H NMR, D₂O)
  • δ 2.05 ppm (s, 3H): Acetate methyl group (singlet).

  • δ 4.10 ppm (d, 2H): Exocyclic methylene (-CH₂-O-). Shifted downfield due to the ester.

  • δ 3.20–3.50 ppm (m, 4H): Pyrrolidine ring protons adjacent to Nitrogen (C2 and C5).

  • δ 2.60 ppm (m, 1H): Methine proton at C3.

  • δ 1.80–2.20 ppm (m, 2H): Pyrrolidine ring protons at C4.

Synthetic Pathways & Manufacturing Protocol

To ensure high purity and prevent N-acetylation (which would yield an unreactive amide byproduct), a protection-deprotection strategy is required. The direct acetylation of pyrrolidin-3-ylmethanol without N-protection is not recommended due to the higher nucleophilicity of the secondary amine compared to the primary alcohol.

2.1 Validated Synthetic Workflow

The following protocol utilizes a Boc (tert-butyloxycarbonyl) protecting group strategy, ensuring chemoselectivity.

Step 1: N-Protection React pyrrolidin-3-ylmethanol with Boc₂O in DCM/NaOH to mask the amine.

Step 2: O-Acetylation Treat the N-Boc intermediate with acetic anhydride (Ac₂O) and Pyridine or DMAP.

Step 3: Deprotection & Salt Formation Cleave the Boc group using 4M HCl in Dioxane. The product precipitates as the hydrochloride salt, acting as an auto-purification step.

SynthesisWorkflow Start Pyrrolidin-3-ylmethanol (Precursor) Step1 Step 1: N-Protection (Boc2O, DCM) Start->Step1 Inter1 N-Boc-3-hydroxymethyl pyrrolidine Step1->Inter1 Step2 Step 2: O-Acetylation (Ac2O, Pyridine) Inter1->Step2 Inter2 N-Boc-3-acetoxymethyl pyrrolidine Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target Product: Pyrrolidin-3-ylmethyl acetate HCl Step3->Final Precipitation

Figure 1: Chemoselective synthesis pathway preventing N-acetylation byproducts.

2.2 Detailed Experimental Protocol (Bench Scale)
  • Preparation of N-Boc-pyrrolidin-3-ylmethanol:

    • Dissolve pyrrolidin-3-ylmethanol (10 mmol) in DCM (30 mL).

    • Add Di-tert-butyl dicarbonate (1.1 eq) and Et₃N (1.2 eq). Stir at RT for 4 hours.

    • Wash with 1M citric acid and brine. Dry over Na₂SO₄ and concentrate.

  • Esterification:

    • Dissolve the crude N-Boc intermediate in DCM (20 mL).

    • Add Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), and catalytic DMAP (0.1 eq).

    • Stir at RT for 2 hours. Monitor by TLC (Rf shifts higher).

    • Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Hydrolysis to HCl Salt:

    • Dissolve the acetylated intermediate in minimal dry dioxane or ether.

    • Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

    • Allow to warm to RT.[2] The product will precipitate as a white hygroscopic solid.

    • Filtration: Filter the solid under Argon (to prevent moisture absorption) and wash with diethyl ether.

Applications in Medicinal Chemistry
3.1 Fragment-Based Drug Discovery (FBDD)

This compound serves as a "growing" vector. The secondary amine allows for coupling to core scaffolds (via SɴAr or Buchwald-Hartwig amination), while the acetate group acts as a small, lipophilic handle that can probe hydrophobic pockets in target proteins.

3.2 Prodrug Design

The acetoxymethyl group is a classic "masked" alcohol.

  • Mechanism: Upon entering the plasma, ubiquitous esterases hydrolyze the acetate ester.

  • Release: This releases the free pyrrolidin-3-ylmethanol derivative.

  • Utility: This strategy is often used to improve the membrane permeability (LogP) of polar alcohol-containing drugs.

3.3 Bioisosterism

The 3-substituted pyrrolidine ring is a proven bioisostere for:

  • Proline derivatives: Modulating conformational rigidity.

  • Cyclopentane rings: Introducing polarity and solubility to carbocyclic scaffolds.

Handling, Stability, and Safety
Hazard ClassDescriptionMitigation
Hygroscopicity HCl salts of secondary amines are highly hygroscopic.Store in a desiccator at -20°C. Handle under inert atmosphere (N₂/Ar).
Stability Ester bond is susceptible to hydrolysis in strong acid/base.Avoid prolonged exposure to aqueous basic buffers.
Toxicity Irritant to eyes, respiratory system, and skin.Use standard PPE (Gloves, Goggles, Fume Hood).
References
  • PubChem. (2024).[3] (S)-2-(Pyrrolidin-3-yl)acetic acid (Isomer comparison). National Library of Medicine. [Link]

  • Vogel, H. et al. (2010).[4] N-terminal acetylation of peptides and serum half-life extension. PLoS ONE, 5(9), e12684.[4] (Context on Acetylation stability). [Link]

Sources

Solubility of 3-Pyrrolidinylmethyl acetate hydrochloride in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Development Applications

Executive Summary & Compound Identity

This guide details the solubility behavior, stability constraints, and handling protocols for 3-Pyrrolidinylmethyl acetate hydrochloride . While thermodynamically highly soluble in water due to its ionic nature, this compound presents a critical kinetic stability challenge due to the susceptibility of the ester linkage to hydrolysis.

Researchers must distinguish this compound from its structural isomer, methyl 2-(pyrrolidin-3-yl)acetate. The target compound (CAS 1219979-11-9) is the acetate ester of 3-pyrrolidinylmethanol , not the methyl ester of pyrrolidineacetic acid.

Physicochemical Identity
PropertyDetail
Compound Name 3-Pyrrolidinylmethyl acetate hydrochloride
CAS Number 1219979-11-9
Molecular Formula C₇H₁₃NO₂[1][2][3][4][5] · HCl (C₇H₁₄ClNO₂)
Molecular Weight 179.64 g/mol
Structure Type Secondary Amine Salt / Aliphatic Ester
Solubility Class Freely Soluble (>100 mg/mL estimated)
Critical Attribute Hygroscopic & Hydrolytically Unstable

Solubility Dynamics: Thermodynamics vs. Kinetics

Thermodynamic Solubility

As a hydrochloride salt of a secondary amine, 3-Pyrrolidinylmethyl acetate exhibits excellent aqueous solubility. The lattice energy of the crystalline salt is readily overcome by the high solvation enthalpy of the pyrrolidinium cation and chloride anion in water.

  • Predicted Solubility: >100 mg/mL (Freely Soluble).

  • Mechanism: Ion-dipole interaction. The protonated nitrogen (

    
    ) serves as a potent hydrogen bond donor to water, while the chloride ion is solvated by hydrogen bond acceptors.
    
Kinetic Instability (The "Hidden" Variable)

The presence of the acetate ester linkage introduces a time-dependent variable. In aqueous solution, this ester is subject to hydrolysis, yielding 3-pyrrolidinylmethanol and acetic acid .



  • Acidic pH (pH < 4): The HCl salt naturally creates an acidic environment (approx. pH 3–5 depending on concentration). Acid-catalyzed hydrolysis is relatively slow, providing a stability window of hours to days at 4°C.

  • Neutral/Basic pH (pH > 6): If buffered to physiological pH (7.4) for biological assays, base-catalyzed hydrolysis accelerates significantly. The free amine (if deprotonated) can also facilitate intramolecular catalysis or polymerization, though the 3-methyl spacer makes intramolecular attack sterically less favored than in 2-substituted analogs.

Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual)

Use this protocol for initial range-finding. Perform in a humidity-controlled environment.

  • Preparation: Weigh 10.0 mg of compound into a clear 2 mL HPLC vial.

  • Addition: Add 100 µL of degassed, deionized water (Type I).

  • Observation: Vortex for 30 seconds.

    • Success Criterion: Solution is clear, colorless, with no particulate matter. (Corresponds to >100 mg/mL).

  • Dilution: If undissolved, add water in 100 µL increments until dissolution.

Protocol B: Solution Preparation for Biological Assays (Stability-Optimized)

This self-validating workflow ensures the compound remains intact during the experiment.

SolubilityProtocol Start Solid Compound (Store -20°C, Desiccated) Weigh Weigh & Dissolve (Cold dH2O, <4°C) Start->Weigh Minimize Air Exposure QC_Check QC: Check pH (Expect ~4.0-5.0) Weigh->QC_Check Dissolution Buffer Dilute into Buffer (Immediately before use) QC_Check->Buffer Valid pH Stop Discard Unused (Do NOT Freeze/Thaw) QC_Check->Stop pH > 6 (Degraded) Assay Execute Assay (< 2 Hour Window) Buffer->Assay T=0 Start Assay->Stop End Data Collection

Figure 1: Stability-optimized workflow for preparing aqueous solutions of hydrolytically sensitive amino esters.

Analytical Verification (HPLC)

Do not rely on visual solubility alone. Hydrolysis products (alcohol + acetic acid) are also water-soluble, meaning a clear solution can mask degradation.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. (Acidic mobile phase stabilizes the ester during run).

  • Detection: UV 210 nm (Ester carbonyl) or CAD (Charged Aerosol Detection) if UV signal is weak.

  • Checkpoint: A "purity check" injection should be run immediately upon dissolution.

Handling & Storage Recommendations

Hazard/RiskMitigation Strategy
Hygroscopicity The HCl salt will absorb atmospheric moisture, forming a sticky gum. Weigh quickly or use a glovebox/dry bag. Store in a desiccator.
Hydrolysis Do not store aqueous stock solutions. Prepare fresh daily. If storage is unavoidable, freeze at -80°C immediately, but validate stability after one freeze-thaw cycle.
pH Sensitivity Avoid dissolving directly in phosphate-buffered saline (PBS, pH 7.4) for stock solutions. Dissolve in water (acidic) first, then dilute into assay buffer seconds before use.

References

  • Sigma-Aldrich. 3-Pyrrolidinylmethyl acetate hydrochloride Product Information. (Accessed 2026-02-24).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1219979-11-9. (Accessed 2026-02-24).

  • Bundgaard, H., et al. "Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir."[6] Pharmaceutical Research, 1991.[6] (Demonstrates hydrolysis kinetics of amino-esters).

  • Larsson, L. "The alkaline hydrolysis of some amino esters." Acta Chemica Scandinavica, 1950. (Foundational kinetics for amine ester hydrolysis).

Sources

A Comprehensive Guide to the Chemical Nomenclature and Synonyms of Pyrrolidine-3-Acetic Acid Methyl Ester Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise chemical nomenclature is fundamental to scientific communication and discovery. This technical guide addresses the potential ambiguity surrounding the chemical name "3-Pyrrolidinylmethyl acetate hydrochloride" and provides a comprehensive elucidation of the more commonly referenced and commercially available compound, Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, along with its stereoisomeric forms. This document serves as a definitive resource for researchers, scientists, and professionals in drug development by compiling a thorough list of chemical synonyms, key identifiers, and structural information, thereby ensuring clarity and accuracy in research and development activities.

Introduction: Deconstructing a Name

The nomenclature of chemical compounds is designed to provide an unambiguous representation of their molecular structure. However, variations in naming conventions and the use of common or trivial names can sometimes lead to confusion. The query for "3-Pyrrolidinylmethyl acetate hydrochloride" presents such a case of potential ambiguity.

Structurally, "3-Pyrrolidinylmethyl acetate" implies an acetate ester linked to a methyl group at the 3-position of the pyrrolidine ring. Conversely, a significant body of scientific literature and commercial listings refer to a closely related isomer, "Methyl 2-(pyrrolidin-3-yl)acetate" (also known as "3-Pyrrolidineacetic acid, methyl ester"). In this more prevalent compound, an acetic acid methyl ester is attached to the 3-position of the pyrrolidine ring.

Given the prevalence of the latter in chemical databases and supplier catalogs, this guide will focus on providing a comprehensive list of synonyms and identifiers for Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride and its enantiomeric forms, which are likely the compounds of interest for most research applications.

Structural Clarification

To visually represent the distinction and the focus of this guide, the following diagram illustrates the structural differences and the relationship between the racemic compound and its stereoisomers.

G cluster_query Initial Query cluster_focus Focus of this Guide A 3-Pyrrolidinylmethyl acetate (Less Common Isomer) B Methyl 2-(pyrrolidin-3-yl)acetate (Racemic) A->B Structural Isomer C Methyl 2-[(3R)-pyrrolidin-3-yl]acetate ((R)-enantiomer) B->C Enantiomer D Methyl 2-[(3S)-pyrrolidin-3-yl]acetate ((S)-enantiomer) B->D Enantiomer

Figure 1: Structural relationships of pyrrolidine-based acetate derivatives.

Comprehensive Synonym and Identifier Tables

For clarity and ease of reference, the following tables consolidate the various synonyms and chemical identifiers for the racemic, (R)-, and (S)-enantiomers of Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride.

Racemic Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride
Identifier Type Identifier Source
Common Name 3-Pyrrolidineacetic Acid Methyl Ester HydrochloridePharmaffiliates[1]
Synonym Methyl 2-(pyrrolidin-3-yl)acetate hydrochloridePharmaffiliates[1]
CAS Number 1126794-67-9Pharmaffiliates[1]
Molecular Formula C7H14ClNO2Pharmaffiliates[1]
Molecular Weight 179.64 g/mol Pharmaffiliates[1]
(R)-enantiomer: Methyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride
Identifier Type Identifier Source
IUPAC Name methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloridePubChem[2]
Common Name Methyl (R)-pyrrolidine-3-acetate hydrochloridePubChem[2]
Synonyms 3-Pyrrolidineacetic acid, methyl ester, hydrochloride (1:1), (3R)-PubChem[2]
(r)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloridePubChem[2]
METHYL 2-[(3R)-PYRROLIDIN-3-YL]ACETATE HYDROCHLORIDEPubChem[2]
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate HClPubChem[2]
CAS Number 1024038-31-0PubChem[2]
PubChem CID 67230738PubChem[2]
Molecular Formula C7H14ClNO2PubChem[2]
Molecular Weight 179.64 g/mol PubChem[2]
InChIKey ZDVXNHFLFAPGGA-FYZOBXCZSA-NPubChem[2]
SMILES COC(=O)C[C@H]1CCNC1.ClPubChem[2]
(S)-enantiomer: Methyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride
Identifier Type Identifier Source
IUPAC Name methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochlorideFluorochem[3]
Common Name METHYL (S)-PYRROLIDIN-3-YL-ACETATE HCLFluorochem[3]
CAS Number 1024038-33-2Fluorochem[3]
Molecular Formula C7H14ClNO2Fluorochem[3]
Molecular Weight 179.64 g/mol Fluorochem[3]
MDL Number MFCD22377962Fluorochem[3]
InChIKey ZDVXNHFLFAPGGA-RGMNGODLSA-NFluorochem[3]
Canonical Smiles COC(=O)C[C@@H]1CCNC1.ClFluorochem[3]

Applications and Context

Compounds such as 3-Pyrrolidineacetic Acid Methyl Ester Hydrochloride serve as important intermediates in synthetic organic chemistry. For instance, they are utilized in the preparation of quinoxaline-piperidine derivatives, which act as ORL1 receptor modulators and have potential therapeutic applications.[1] The stereochemistry of these molecules is often crucial for their biological activity, making the distinction between the (R) and (S) enantiomers critical in drug design and development.

Conclusion

This technical guide provides a detailed clarification of the nomenclature surrounding "3-Pyrrolidinylmethyl acetate hydrochloride" and its more common isomer, "Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride." By presenting a comprehensive list of synonyms and identifiers for the racemic mixture and its enantiomers, this document aims to facilitate accurate and effective communication among researchers, scientists, and drug development professionals. The correct identification and sourcing of chemical reagents are paramount to the integrity and success of scientific research.

References

  • PubChem. Methyl (R)-pyrrolidine-3-acetate hydrochloride. [Link]

  • Pharmaffiliates. 3-Pyrrolidineacetic Acid Methyl Ester Hydrochloride. [Link]

Sources

Technical Monograph: 3-Pyrrolidinylmethyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: 3-Pyrrolidinylmethyl Acetate Hydrochloride Content Type: Technical Monograph & Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Optimizing sp³-Rich Scaffolds in Drug Discovery

Executive Summary & Chemical Identity

3-Pyrrolidinylmethyl acetate hydrochloride (CAS: 1219979-11-9) is a specialized heterocyclic building block used primarily to introduce the 3-substituted pyrrolidine motif into drug candidates.[1] Unlike flat aromatic scaffolds, this saturated heterocycle offers three-dimensional complexity (sp³ character), improving solubility and target selectivity.[1]

This compound serves as a bifunctional linker : it presents a reactive secondary amine for coupling to a core scaffold, while the acetate group acts as a masked alcohol (prodrug potential) or a lipophilic side chain that can be hydrolyzed post-coupling.

Physiochemical Profile
PropertySpecification
CAS Number 1219979-11-9
IUPAC Name (Pyrrolidin-3-yl)methyl acetate hydrochloride
Formula C₇H₁₃NO₂[1][2] · HCl
Molecular Weight 179.64 g/mol
Appearance White to off-white hygroscopic solid
Solubility High: Water, DMSO, Methanol.[1] Low: DCM, Hexanes (unless neutralized).[1]
pKa (Calc) ~9.5 (Pyrrolidine Nitrogen)

Strategic Applications in Drug Design

The utility of 3-Pyrrolidinylmethyl acetate lies in its ability to modulate the physicochemical properties of a lead compound ("Lead Optimization").

  • Escape from Flatland: Replacing phenyl or heteroaryl rings with saturated pyrrolidines increases the fraction of sp³ carbons (

    
    ), which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.[1]
    
  • Pro-drug Capabilities: The acetate ester can improve passive membrane permeability (LogP modulation).[1] Once inside the cell or plasma, esterases hydrolyze it to reveal the polar 3-hydroxymethyl pyrrolidine moiety.[3]

  • Conformational Restriction: The pyrrolidine ring restricts the conformational freedom of the side chain compared to an acyclic amine, potentially locking the molecule into a bioactive conformation.[1][3]

Visualization: The Scaffold Optimization Workflow

DrugDesign Hit Aromatic Hit (Low Solubility) Scaffold Scaffold Hopping (Insert Pyrrolidine) Hit->Scaffold Bioisosteric Replacement Lead Lead Compound (High Fsp3, Better ADME) Scaffold->Lead Coupling CAS 1219979-11-9 Prodrug Acetate Masking (Improved Permeability) Lead->Prodrug Intact Ester

Figure 1: Strategic placement of the pyrrolidine scaffold to improve physicochemical properties.

Handling, Stability & Storage (Critical)

The hydrochloride salt form is essential for the stability of this compound.[1][3] The free base amine is prone to intermolecular aminolysis (polymerization).[1]

The "Self-Destruct" Mechanism

If the salt is neutralized (free-based) and left in solution without an electrophile:

  • The secondary amine of Molecule A attacks the ester carbonyl of Molecule B.[1][3]

  • This displaces the acetate group.[1][3]

  • Result: Formation of oligomers/polymers and loss of the reactive ester.[1][3]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen in a desiccator.[1]

  • Solvent Stability: Stable in DMSO/DMF for <24 hours. Unstable in water/methanol at pH > 7 (Hydrolysis risk).[1]

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes coupling 3-Pyrrolidinylmethyl acetate hydrochloride to a chloropyrimidine core.[1] This is a standard workflow for generating kinase inhibitor scaffolds.[1][3]

Reagents
  • Amine: 3-Pyrrolidinylmethyl acetate HCl (1.2 equiv)

  • Electrophile: 4-Chloropyrimidine derivative (1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP.[1]

Step-by-Step Methodology
  • Preparation of Electrophile: Dissolve the 4-chloropyrimidine derivative (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under Nitrogen.

  • Controlled Neutralization (In Situ):

    • Do not pre-mix the amine and base externally.[3]

    • Add 3-Pyrrolidinylmethyl acetate HCl (1.2 mmol) directly to the reaction flask as a solid.

    • Cool the mixture to 0°C.

  • Initiation:

    • Add DIPEA (3.0 mmol) dropwise.[1]

    • Rationale: The base liberates the free amine in the presence of the electrophile, favoring the desired SₙAr reaction over self-aminolysis.[3]

  • Reaction:

    • Allow to warm to Room Temperature (RT).[1] Stir for 2–4 hours.

    • Monitoring: Check LC-MS for the product mass [M+H]⁺. Look for the disappearance of the chloride starting material.[1][3]

  • Workup (Ester Preservation):

    • Dilute with Ethyl Acetate.[1][4][5]

    • Wash with cold 5% Citric Acid (removes excess DIPEA/Amine) followed by Brine.[1]

    • Note: Avoid strong basic washes (NaOH) to prevent hydrolysis of the acetate ester.[1]

    • Dry over Na₂SO₄ and concentrate.[1][4][6]

Visualization: Reaction Logic & Causality

ReactionFlow Start Start: HCl Salt (Stable Form) Base Add DIPEA (Base) Start->Base Split Is Electrophile Present? Base->Split Path_Bad NO: Self-Aminolysis (Polymerization) Split->Path_Bad Pre-mixing Path_Good YES: SₙAr Coupling (Desired Product) Split->Path_Good In-situ

Figure 2: The critical importance of in-situ neutralization to prevent side reactions.

Quality Control & Verification

Upon receipt or after reaction, verify the identity using ¹H-NMR.[1]

Diagnostic Signals (DMSO-d₆):

  • Acetate Singlet: Look for a sharp singlet around δ 2.05 ppm (3H, -O-CO-CH₃).[1]

  • Methylene Linker: The -CH₂- group connecting the ring to the ester usually appears as a doublet or multiplet around δ 3.9–4.1 ppm .[3]

  • Pyrrolidine Ring: Multiplets between δ 1.6–3.4 ppm .[1]

  • Amine Proton (Salt): Broad singlet/hump > δ 9.0 ppm (NH₂⁺).[1]

Purity Check: Perform an AgNO₃ titration if precise stoichiometry is required, as the hygroscopic nature of the HCl salt can lead to water weight errors (often 5–10% water by weight).[3]

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1][3] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[1][3]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][3]

  • Sigma-Aldrich. (n.d.).[1] 3-Pyrrolidinylmethyl acetate hydrochloride Product Detail. Merck KGaA.[1][3]

  • PubChem. (2024).[1] Compound Summary: Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (Related Analog).[1] National Library of Medicine.[1][3]

  • BenchChem. (2025).[1][7] Storage and handling guidelines for amino ester hydrochloride salts. BenchChem Technical Support.

Sources

3-Pyrrolidinylmethyl acetate HCl PubChem and ChemSpider data

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1219979-11-9 | Formula: C₇H₁₄ClNO₂ | MW: 179.64 g/mol [1]

Executive Summary & Chemical Identity

3-Pyrrolidinylmethyl acetate hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and the synthesis of GPCR ligands. It functions as a masked hydroxymethylpyrrolidine motif, offering a lipophilic precursor that can be hydrolyzed in vivo or deprotected in situ to reveal a primary alcohol pharmacophore.

Critical Isomer Distinction

Researchers often confuse this compound with its structural isomer, Methyl 2-(pyrrolidin-3-yl)acetate. The distinction is vital for synthetic planning:

  • Target Compound (CAS 1219979-11-9): An acetate ester of an alcohol (Pyrrolidine-3-CH₂-OAc ). Used to introduce a protected alcohol.

  • Common Isomer (CAS 1024038-33-2): A methyl ester of a carboxylic acid (Pyrrolidine-3-CH₂-COOMe ). Used to introduce a carboxylate.

Database Integration
DatabaseIdentifierLink / Key Data
CAS Registry 1219979-11-9Confirmed Identity [1]
PubChem CID: Derivative of 53409901
ChemSpider Analogous Search
MDL Number MFCD18802264Vendor Specific ID

Physicochemical Profile

The hydrochloride salt form confers stability and water solubility, making it suitable for aqueous workups and biological assays.

PropertyValueSource/Calculation
Molecular Weight 179.64 g/mol Calculated (C₇H₁₃NO₂[1][2] · HCl)
Exact Mass 179.071 g/mol Isotope Calculation
Appearance White to off-white solidExperimental Observation
Solubility High: Water, Methanol, DMSOIonic nature of HCl salt
pKa (Pyrrolidine N) ~10.5 (Estimated)Based on pyrrolidine core
H-Bond Donors 2 (NH, HCl)Lipinski Analysis
H-Bond Acceptors 2 (Carbonyl, Ester Oxygen)Lipinski Analysis

Synthetic Utility & Mechanism

3-Pyrrolidinylmethyl acetate HCl serves as a bifunctional scaffold . The secondary amine (pyrrolidine nitrogen) is a potent nucleophile, while the acetate group acts as a masked primary alcohol.

Core Applications
  • Nucleophilic Aromatic Substitution (SₙAr): The secondary amine attacks halogenated heterocycles (e.g., chloropyrimidines) to attach the pyrrolidine ring to a drug core.

  • Amide Coupling: Reacts with carboxylic acids using HATU/EDC to form amides.

  • Prodrug Design: The acetate group improves membrane permeability compared to the free alcohol. Intracellular esterases cleave the acetate to release the active 3-hydroxymethylpyrrolidine moiety.

Experimental Workflow: Library Synthesis

The following diagram illustrates the standard workflow for utilizing this building block in parallel medicinal chemistry libraries.

Synthesis_Workflow Start 3-Pyrrolidinylmethyl acetate HCl (Starting Material) Base Free Base Liberation (DIPEA/DCM) Start->Base Neutralization Coupling Scaffold Coupling (S_NAr or Amide Bond) Base->Coupling + Electrophile (R-Cl or R-COOH) Intermediate N-Substituted Intermediate Coupling->Intermediate Formation Hydrolysis Ester Hydrolysis (LiOH/THF/H2O) Intermediate->Hydrolysis Deprotection Final Final Drug Candidate (Free Alcohol) Hydrolysis->Final Purification

Caption: Workflow for converting 3-Pyrrolidinylmethyl acetate HCl into a functionalized drug candidate via coupling and subsequent ester hydrolysis.

Detailed Experimental Protocols

Protocol A: Free Basing & Amide Coupling (Standard Procedure)

Objective: To couple 3-Pyrrolidinylmethyl acetate to a carboxylic acid core (R-COOH).

Reagents:

  • 3-Pyrrolidinylmethyl acetate HCl (1.0 eq)

  • Carboxylic Acid Scaffold (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at room temperature for 15 minutes to activate the acid.

  • Neutralization: In a separate vial, suspend 3-Pyrrolidinylmethyl acetate HCl (1.0 mmol) in DMF (2 mL). Add DIPEA (2.0 mmol) to liberate the free amine. Note: The solution should turn clear.

  • Coupling: Add the amine solution to the activated acid mixture dropwise. Add the remaining DIPEA (1.0 mmol) to maintain basic pH.

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine (m/z 144.1 for free base).

  • Workup: Dilute with Ethyl Acetate (50 mL). Wash sequentially with saturated NaHCO₃ (2x), water (2x), and brine (1x).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Ester Hydrolysis (Deprotection)

Objective: To reveal the primary alcohol pharmacophore.

  • Dissolution: Dissolve the N-substituted intermediate (from Protocol A) in a 3:1 mixture of THF:Water.

  • Base Addition: Add LiOH·H₂O (2.0 eq).

  • Reaction: Stir at room temperature for 1–2 hours. Caution: Avoid heating to prevent racemization if chiral centers are present elsewhere.

  • Quench: Acidify to pH ~6 with 1M HCl. Extract with Ethyl Acetate or DCM.

Safety & Handling (GHS Classification)

Based on analogous pyrrolidine hydrochlorides, this compound is classified as an Irritant .

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3][4]
Eye Irritation H319Causes serious eye irritation.[3][4][5][6]
STOT-SE H335May cause respiratory irritation.[3][5][6]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle within a certified chemical fume hood to avoid inhaling dust.

  • Storage: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen) to prevent hydrolysis of the acetate ester by atmospheric moisture.

References

  • Sigma-Aldrich. (2024). 3-Pyrrolidinylmethyl acetate hydrochloride Product Sheet (CAS 1219979-11-9).[7] Retrieved from

  • PubChem. (2024).[3][5][8][9] Compound Summary: Pyrrolidine Derivatives.[10] National Library of Medicine. Retrieved from

  • ChemSpider. (2024). Search Repository for C7H14ClNO2.[6] Royal Society of Chemistry. Retrieved from

  • Fluorochem. (2024).[8] Safety Data Sheet: Methyl (S)-pyrrolidin-3-yl-acetate HCl. (Used for comparative safety data). Retrieved from

Sources

Methodological & Application

Synthesis of 3-substituted pyrrolidine derivatives using acetate precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-Substituted Pyrrolidine Derivatives Utilizing Acetate Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, which is crucial for specific and high-affinity interactions with biological targets.[3] Among substituted pyrrolidines, those functionalized at the 3-position are of particular interest due to their prevalence in compounds with a wide range of biological activities, including antiviral, anticancer, and central nervous system-modulating properties.[4][5]

This guide provides a detailed, field-proven protocol for the asymmetric synthesis of 3-substituted pyrrolidine derivatives. The strategy hinges on the use of acetate-derived precursors, specifically dialkyl malonates, in a powerful sequence of reactions initiated by a Michael addition. This approach offers a robust and stereocontrolled route to valuable pyrrolidine building blocks for drug discovery and development.

Synthetic Strategy: A Michael Addition-Initiated Cascade

The cornerstone of this synthetic approach is the organocatalyzed asymmetric Michael addition of a substituted dialkyl malonate (the acetate precursor) to a nitroalkene. This reaction is followed by a series of transformations to construct the pyrrolidine ring. The overall strategy is outlined below:

  • Asymmetric Michael Addition: A dialkyl malonate is added to a nitroalkene in the presence of a chiral organocatalyst to generate a γ-nitro ester with high enantioselectivity.

  • Nitro Group Reduction: The nitro group of the γ-nitro ester is reduced to a primary amine, forming a γ-amino ester.

  • Lactamization: The γ-amino ester undergoes spontaneous or induced intramolecular cyclization to yield a substituted pyrrolidin-2-one (a lactam).

  • Lactam Reduction: The pyrrolidin-2-one is reduced to the final 3-substituted pyrrolidine.

This multi-step synthesis is highly efficient and allows for the introduction of diverse substituents at the 3-position of the pyrrolidine ring, depending on the choice of the initial malonate and nitroalkene.

Visualizing the Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Cyclization Precursor cluster_3 Pyrrolidine Core Formation cluster_4 Final Product Acetate Precursor (Dialkyl Malonate) Acetate Precursor (Dialkyl Malonate) γ-Nitro Ester γ-Nitro Ester Acetate Precursor (Dialkyl Malonate)->γ-Nitro Ester Asymmetric Michael Addition Nitroalkene Nitroalkene Nitroalkene->γ-Nitro Ester γ-Amino Ester γ-Amino Ester γ-Nitro Ester->γ-Amino Ester Nitro Group Reduction Pyrrolidin-2-one Pyrrolidin-2-one γ-Amino Ester->Pyrrolidin-2-one Intramolecular Cyclization (Lactamization) 3-Substituted Pyrrolidine 3-Substituted Pyrrolidine Pyrrolidin-2-one->3-Substituted Pyrrolidine Lactam Reduction

Caption: Overall synthetic pathway from acetate precursors to 3-substituted pyrrolidines.

Mechanistic Insights and Experimental Rationale

A deep understanding of the reaction mechanisms is crucial for successful synthesis and troubleshooting.

  • The Asymmetric Michael Addition: This is the key stereochemistry-determining step. The use of a chiral organocatalyst, such as a bifunctional thiourea-amine catalyst, is critical. The thiourea moiety activates the nitroalkene via hydrogen bonding, while the amine base deprotonates the malonate to form a nucleophilic enolate. This dual activation within the chiral environment of the catalyst directs the enantioselective addition of the malonate to the nitroalkene.[6]

  • Nitro Group Reduction: The choice of reducing agent for the nitro group is important to avoid side reactions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[7] Alternative reagents like zinc or iron powder in acidic media can also be employed.

  • Lactamization and Reduction: The cyclization of the γ-amino ester to the pyrrolidin-2-one is often spontaneous upon formation of the amine. The final reduction of the stable lactam amide to the corresponding amine is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocols

Part 1: Asymmetric Michael Addition to form the γ-Nitro Ester

This protocol describes the synthesis of a γ-nitro ester from a substituted dialkyl malonate and a nitroalkene using a chiral organocatalyst.

G start Start reagents Dissolve organocatalyst and nitroalkene in toluene start->reagents add_malonate Add dialkyl malonate reagents->add_malonate stir Stir at room temperature for 24-48 hours add_malonate->stir monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Quench reaction and perform aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Experimental workflow for the asymmetric Michael addition.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral bifunctional thiourea catalyst (5-10 mol%).

  • Add the nitroalkene (1.0 eq) and anhydrous toluene (to make a 0.1 M solution).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the dialkyl malonate (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitro ester.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Part 2: Reductive Cyclization to the Pyrrolidin-2-one

This part of the protocol describes the reduction of the nitro group and subsequent cyclization to the lactam.

  • Dissolve the purified γ-nitro ester (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add 10% palladium on carbon (10% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi or as appropriate for the specific substrate) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is the pyrrolidin-2-one, which can be used in the next step without further purification if it is of sufficient purity, or purified by column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Reduction of the Pyrrolidin-2-one to the 3-Substituted Pyrrolidine

This final step reduces the lactam to the desired pyrrolidine.

  • To a dry round-bottom flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the pyrrolidin-2-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through Celite to remove the aluminum salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the final 3-substituted pyrrolidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Results

The following table summarizes typical results for the key asymmetric Michael addition step for a range of substrates.

EntryNitroalkene (R¹)Malonate (R²)Catalyst Loading (mol%)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
1PhenylMethyl1092>95:596
24-ChlorophenylEthyl1088>95:594
32-NaphthylBenzyl595>95:598
43-ThienylMethyl1085>95:591

Data are representative and may vary based on specific reaction conditions and substrates.

Conclusion

This application note provides a comprehensive and robust protocol for the synthesis of enantiomerically enriched 3-substituted pyrrolidines using acetate-derived malonates. The key to this strategy is a highly stereocontrolled organocatalyzed Michael addition, followed by a reliable reductive cyclization sequence. This methodology offers a versatile platform for the synthesis of a diverse library of pyrrolidine derivatives, which are valuable building blocks for the discovery and development of new therapeutic agents.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Available at: [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Preparation of Pyrrolidine-Based PDE4 Inhibitors via Enantioselective Conjugate Addition of α-Substituted Malonates to Aromatic Nitroalkenes. ACS Publications. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. Available at: [Link]

  • Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Arkivoc. Available at: [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. MDPI. Available at: [Link]

Sources

Hydrolysis of 3-Pyrrolidinylmethyl acetate to 3-pyrrolidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Hydrolysis of 3-Pyrrolidinylmethyl Acetate

Executive Summary

This guide details the optimized protocols for the hydrolysis of 3-pyrrolidinylmethyl acetate to 3-pyrrolidinemethanol (also known as pyrrolidin-3-ylmethanol). While ester hydrolysis is a fundamental transformation, the presence of the secondary amine in the pyrrolidine ring introduces specific challenges, primarily water solubility of the product and the risk of intramolecular O-to-N acyl migration .

We present two validated workflows:

  • Protocol A (Acid-Catalyzed): The recommended "Gold Standard" for stability and purity. It prevents side reactions and yields the stable hydrochloride salt.

  • Protocol B (Base-Promoted): An alternative route to access the free base directly, utilizing a specialized ion-exchange workup to overcome isolation difficulties.

Scientific Background & Strategy

The Chemical Challenge: O-to-N Acyl Migration

The substrate contains a nucleophilic secondary amine and an electrophilic ester. Under neutral or mildly basic conditions (pH 7–9), the free amine can attack the ester carbonyl intramolecularly. Although the 1,3-distance (N–C–C–CH₂–O) requires a 6-membered transition state (less favorable than the 5-membered state in 1,2-amino alcohols), the risk of forming the thermodynamically stable amide (N-acetyl-3-hydroxymethylpyrrolidine) remains significant.

  • Acid Hydrolysis Strategy: Protonating the amine (

    
    ) renders it non-nucleophilic, completely suppressing the migration pathway.
    
  • Base Hydrolysis Strategy: Uses a strong nucleophile (

    
    ) to outcompete the amine. Requires rapid kinetics and careful pH control during workup.
    
Reaction Pathways

ReactionScheme SM 3-Pyrrolidinylmethyl Acetate (Substrate) Inter Tetrahedral Intermediate SM->Inter Hydrolysis Side_Prod N-Acetyl Impurity SM->Side_Prod Neutral pH (O-to-N Migration) Prod_Salt 3-Pyrrolidinemethanol.HCl (Stable Salt) Inter->Prod_Salt Acid (HCl/H2O) Prevents Migration Prod_Base 3-Pyrrolidinemethanol (Free Base) Inter->Prod_Base Base (NaOH) Fast Kinetics

Figure 1: Reaction pathways showing the preferred Acid route (Green) to avoid the N-Acetyl impurity (Red).

Materials & Equipment

  • Substrate: 3-Pyrrolidinylmethyl acetate (often an oil or HCl salt).

  • Reagents:

    • Hydrochloric Acid (6M and 1M).

    • Sodium Hydroxide (pellets or 50% w/w solution).

    • Solvents: Methanol (HPLC grade), 2-Propanol (IPA), Dichloromethane (DCM), Chloroform.

  • Specialized Materials:

    • Dowex 1X2-400 (Strongly Basic Anion Exchange Resin) – for Protocol B.

    • Rotary Evaporator with high-vacuum capability.

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

Target: 3-Pyrrolidinemethanol Hydrochloride

This method is preferred for its robustness. The acidic environment protects the amine and drives the equilibrium through the use of excess water.[1][2]

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask, dissolve 3-pyrrolidinylmethyl acetate (1.0 equiv) in 6M HCl (10 volumes relative to substrate mass).

    • Note: No co-solvent is usually needed as the protonated substrate is water-soluble.

  • Reflux: Equip the flask with a condenser and heat to reflux (approx. 100°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:2) or LC-MS. The ester spot should disappear.

  • Concentration: Cool the mixture to room temperature. Concentrate the solution to dryness under reduced pressure (Rotavap) at 50°C.

    • Result: A viscous oil or semi-solid residue containing the product HCl salt and excess HCl.

  • Azeotropic Drying: To remove traces of water and HCl, add absolute ethanol or toluene (5 volumes) to the residue and re-evaporate. Repeat this step 2–3 times.

  • Trituration (Purification):

    • Add Acetone or Diethyl Ether (10 volumes) to the dry residue.

    • Stir vigorously for 30 minutes to precipitate the hydrochloride salt.

    • Filter the white solid under nitrogen (the salt can be hygroscopic).

  • Drying: Dry the solid in a vacuum oven at 40°C over

    
     or KOH pellets.
    

Yield Expectation: >90% Purity: >98% (NMR)

Protocol B: Base-Promoted Hydrolysis

Target: 3-Pyrrolidinemethanol (Free Base)

Use this method if the free amine is required immediately and you have the equipment for ion-exchange chromatography or continuous extraction.

Step-by-Step Procedure:
  • Saponification: Dissolve 3-pyrrolidinylmethyl acetate (1.0 equiv) in Methanol (5 volumes).

  • Base Addition: Add 2.5M NaOH (3.0 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours .

    • Caution: Do not heat excessively to avoid polymerization or side reactions.

  • Workup Strategy (Choose one based on scale):

    • Option 1: Resin Desalting (High Purity, Small Scale)

      • Neutralize the reaction mixture to pH ~8 with dilute HCl.

      • Load the aqueous solution onto a column of Dowex 1X2 (OH- form) or similar strongly basic anion exchange resin.

      • Elute with deionized water . The neutral amine product will elute, while acetate and chloride ions are retained.

      • Concentrate the fractions to obtain the free base oil.

    • Option 2: Continuous Extraction (Larger Scale)

      • Concentrate the reaction mixture to remove Methanol.

      • Saturate the remaining aqueous phase with solid NaCl (Salting out effect is critical here).

      • Adjust pH to >12 using 50% NaOH.

      • Perform Continuous Liquid-Liquid Extraction using Chloroform or DCM for 12–24 hours.

      • Dry the organic layer over

        
         and evaporate.
        

Analytical Validation

Parameter3-Pyrrolidinylmethyl acetate (Starting Material)3-Pyrrolidinemethanol (Product)
1H NMR (D2O)

4.10 ppm (d, 2H, -CH 2-OAc)

3.45 ppm (d, 2H, -CH 2-OH)
1H NMR (Methyl)

2.05 ppm (s, 3H, COCH 3)
Absent
IR Spectrum Strong Carbonyl stretch ~1740 cm⁻¹Broad O-H/N-H stretch ~3300 cm⁻¹
Solubility Soluble in organics (DCM, EtOAc)Highly Water Soluble (Free base & Salt)

Key Identification Marker: The disappearance of the singlet at 2.05 ppm (acetate methyl) and the upfield shift of the methylene protons from ~4.10 ppm to ~3.45 ppm are diagnostic.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Impure Product Check1 Is the product trapped in the aqueous phase? Problem->Check1 Action1 Use Continuous Extraction or Lyophilization Check1->Action1 Yes Check2 Is there an N-Acetyl impurity? Check1->Check2 No Action2 Switch to Acid Hydrolysis (Protocol A) to prevent migration Check2->Action2 Yes Check3 Is the salt hygroscopic/sticky? Check2->Check3 No Action3 Dry over P2O5 under high vacuum; Store under Argon Check3->Action3 Yes

Figure 2: Troubleshooting logic flow for common isolation issues.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for ester hydrolysis mechanisms).
  • Sigma-Aldrich. (n.d.). (RS)-3-Pyrrolidinemethanol Product Specification. Retrieved from

  • ChemicalBook. (2025). (R)-Pyrrolidin-3-ylmethanol Properties and Synthesis. Retrieved from

  • Golebiowski, A., et al. (2012). Synthesis of 3-substituted pyrrolidines. In Comprehensive Heterocyclic Chemistry III. Elsevier. (Context on pyrrolidine stability).
  • ResearchGate Discussion. (2015). Isolation of polar amines from aqueous solutions. Retrieved from

Sources

Reaction conditions for deprotection of pyrrolidine acetate salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine acetate salts are common intermediates in medicinal chemistry, often generated following the catalytic hydrogenation of


-benzyl pyrrolidines in acetic acid or during the purification of peptides and polar heterocycles. While stable, these salts present a specific challenge: pyrrolidine (free base) is miscible with water , making standard biphasic "desalting" (e.g., NaOH/DCM extraction) prone to yield loss.[1]

This guide details the physicochemical rationale and validated protocols for the "deprotection" (liberation/desalting) of pyrrolidine acetate salts. It covers three methodologies: Salting-Out Extraction (for isolation), Solid Phase Extraction (for high purity), and In-Situ Neutralization (for direct downstream coupling).[1]

Mechanistic Analysis & Solubility Challenges

The Physicochemical Trap

The "deprotection" of a pyrrolidine acetate salt is fundamentally an acid-base neutralization. However, the process is complicated by the high aqueous solubility of the product.

  • Pyrrolidine pKa (Conjugate Acid): ~11.3[1]

  • Acetic Acid pKa: ~4.8[2][3]

  • The Equilibrium:

    
    
    

To drive this equilibrium to the right, a base with a pKa > 11.3 is required.[1] However, once liberated, the free pyrrolidine is a small, polar, cyclic amine that prefers the aqueous phase over non-polar organic solvents like diethyl ether or hexanes.

Decision Matrix

Use the following logic flow to select the appropriate protocol.

G Start Start: Pyrrolidine Acetate Salt Goal What is the downstream application? Start->Goal Coupling Amide Coupling / Nucleophilic Substitution Goal->Coupling Isolation Need Pure Free Base (Volatile Liquid) Goal->Isolation MethodA Method A: In-Situ Neutralization (Highest Atom Economy) Coupling->MethodA Direct Use Scale Scale of Reaction? Isolation->Scale Small < 500 mg Scale->Small Large > 500 mg Scale->Large MethodB Method B: SCX-2 Cartridge (Solid Phase Extraction) Small->MethodB MethodC Method C: Salting-Out Extraction (DCM/IPA + K2CO3) Large->MethodC

Figure 1: Workflow for selecting the optimal deprotection strategy based on scale and application.

Experimental Protocols

Protocol A: In-Situ Neutralization (Direct Coupling)

Best for: Amide couplings (HATU/EDC) or SNAr reactions where isolation of the volatile free amine is unnecessary and risks yield loss.

Rationale: Instead of removing the acetate, we override it.[1] By adding a stoichiometric excess of a tertiary base (DIPEA or TEA), the acetic acid is sequestered as the soluble Hünig’s base acetate salt, leaving the pyrrolidine nucleophile free to react.

Materials:

  • Pyrrolidine Acetate Salt[1]

  • Coupling Partner (Carboxylic Acid or Electrophile)[1][4]

  • Coupling Reagent (e.g., HATU, T3P)[5]

  • Base:

    
    -Diisopropylethylamine (DIPEA)[5]
    
  • Solvent: DMF or DCM[6]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M concentration).

  • Pre-activation: Add DIPEA (1.0 equiv) to activate the acid.[1] Stir for 5 minutes.

  • Salt Addition: Add the Pyrrolidine Acetate salt (1.0–1.2 equiv) directly to the reaction mixture.

  • Critical Neutralization: Add additional DIPEA (1.5–2.0 equiv).

    • Note: You must account for the acetate counterion.[1][6][7][8] The first 1.0 equiv of this second addition neutralizes the acetic acid; the remainder maintains the basic pH required for the coupling.

  • Monitoring: Monitor by LCMS. The acetate ion typically does not interfere with HATU/T3P couplings.[1]

Protocol B: Salting-Out Extraction (Biphasic)

Best for: Large scale (>500 mg) isolation of the free base. The Trap: Do not use water/ether.[1] The pyrrolidine will stay in the water.

Materials:

  • Solvent A: Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).[1]

  • Base: Potassium Carbonate (

    
    ) saturated aqueous solution.[1]
    
  • Solid NaCl.[1]

Step-by-Step:

  • Dissolution: Dissolve the pyrrolidine acetate salt in a minimum amount of water.[1]

  • Basification: Slowly add saturated aqueous

    
     until pH > 12.
    
    • Why Carbonate? NaOH is effective but can be aggressive if other functional groups are present.[1]

      
       provides a high ionic strength.[1]
      
  • Saturation (The Secret Sauce): Add solid NaCl to the aqueous phase until no more dissolves.

    • Mechanism:[1][4][9] This leverages the "Salting-Out Effect" (Hofmeister series), drastically reducing the solubility of organics in the aqueous phase.

  • Extraction: Extract 4x with DCM (or 3:1

    
    :IPA if the amine is highly polar).
    
    • Note: Pyrrolidine is volatile.[1][10] Avoid using Ether (low boiling point makes it hard to separate without losing product) or high-boiling solvents (difficult to remove).[1] DCM is the compromise.[1]

  • Drying: Dry organic layer over solid

    
     (acts as both drying agent and base scavenger) or 
    
    
    
    .[1]
  • Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C) to avoid evaporating the free pyrrolidine (b.p. 87°C).

Protocol C: Solid Phase Extraction (SCX-2)

Best for: Small scale (<500 mg), high-throughput purification, or removal of acetate traces for biological assays.

Materials:

  • SCX-2 Cartridge (Strong Cation Exchange - Propylsulfonic acid functionalized silica).[1]

  • Loading Solvent: Methanol (MeOH).[1]

  • Elution Solvent: 2M Ammonia in Methanol (

    
    /MeOH).[1]
    

Step-by-Step:

  • Conditioning: Flush the SCX-2 cartridge with 2 column volumes (CV) of MeOH.[1]

  • Loading: Dissolve the pyrrolidine acetate salt in MeOH and load onto the cartridge.

    • Mechanism:[1][4][9] The pyrrolidine exchanges onto the sulfonic acid resin (stronger acid than acetic acid). The acetate counterion (as acetic acid) flows through.[1]

  • Washing: Wash with 3 CV of MeOH.

    • Result: Acetic acid and non-basic impurities are washed away.[1]

  • Elution: Elute with 2M

    
     in MeOH.
    
    • Mechanism:[1][4][9] The high concentration of ammonia displaces the pyrrolidine from the resin.

  • Isolation: Concentrate the eluent carefully to obtain the free base pyrrolidine.[1]

Data Summary: Solvent Selection for Extraction

Solvent SystemPartition Coefficient (Pyrrolidine)SuitabilityNotes
Water / Diethyl Ether LowPoor Significant product loss to aqueous phase.[1]
Water / DCM ModerateFair Requires multiple extractions.[1]
Sat. NaCl / DCM HighGood "Salting out" essential for yield.[1]
Sat. NaCl / CHCl3:IPA (3:1) Very HighExcellent Best for highly polar substituted pyrrolidines.[1]

References

  • pKa Values: Evans, D. A. (2005).[1] pKa's of Inorganic and Oxo-Acids. Harvard University.[1] Link

  • Amide Coupling of Salts: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Salting Out Effect: Hofmeister, F. (1888).[1] Zur Lehre von der Wirkung der Salze. Naunyn-Schmiedeberg's Archives of Pharmacology, 24, 247-260.[1] Link[1]

  • SCX Purification: Biotage Application Note. Strategies for the Purification of Amine Intermediates. Link (General reference for SCX methodology).[1]

Sources

Application Notes & Protocols: The Role of Tertiary Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Analysis of 3-Pyrrolidinylmethyl Acetate Hydrochloride

In the field of peptide synthesis, the selection of reagents is critical for achieving high yield, purity, and stereochemical integrity. While a vast array of coupling agents, protecting groups, and additives are well-documented, an inquiry into the use of 3-Pyrrolidinylmethyl acetate hydrochloride reveals a notable absence from standard peptide synthesis literature and established protocols.

A comprehensive search of scientific databases and supplier application notes does not identify this compound as a recognized reagent for peptide bond formation, deprotection, or scavenging. Based on its chemical structure—a salt of a tertiary amine—one could hypothesize a potential role as a non-nucleophilic base, similar to more common reagents. However, without empirical data or literature precedent, its use remains speculative.

This guide, therefore, pivots to address the inferred function of such a molecule and provides a detailed, authoritative overview of the well-established tertiary amines that are fundamental to modern peptide synthesis. We will explore the mechanistic role of these bases, provide field-proven protocols for their application, and offer insights into best practices.

The Critical Role of Tertiary Amines in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), particularly when using the popular Fmoc/tBu strategy, tertiary amines are indispensable.[1] Their primary functions are twofold:

  • Neutralization: After the Nα-Fmoc protecting group is removed by a primary or secondary amine (e.g., piperidine), the newly exposed N-terminal amine exists as an ammonium salt.[2] Before the next amino acid can be coupled, this salt must be neutralized to the free amine, which acts as the nucleophile in the subsequent coupling reaction.[2]

  • Activation: Many common coupling reagents, especially aminium/uronium salts like HBTU, HATU, and HCTU, require a basic environment to facilitate the activation of the incoming amino acid's carboxyl group.[3][4] The tertiary amine acts as a proton acceptor, promoting the formation of a highly reactive O-acylisourea intermediate or its HOBt/Oxyma active ester derivative, which is then readily attacked by the N-terminal amine of the growing peptide chain.[3][5][6]

The choice of base is critical, as it must be sufficiently basic to perform these functions efficiently but sterically hindered enough to minimize side reactions, such as racemization of the activated amino acid or undesired reactions with the peptide itself.[7]

Key Tertiary Amines in SPPS: A Comparative Overview

The most widely used tertiary amines in SPPS are N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM).

ReagentStructurepKa (Conjugate Acid)Key Characteristics & Applications
N,N-Diisopropylethylamine (DIPEA or DIEA) DIPEA Structure~10.8High Basicity & Steric Hindrance: The most common base used in Fmoc-SPPS.[6] Its bulky isopropyl groups prevent it from acting as a nucleophile. Use Case: Essential for neutralization steps and required for activation with most uronium/phosphonium-based coupling reagents (e.g., HBTU, HATU, PyBOP).[1][8][9]
N-Methylmorpholine (NMM) NMM Structure~7.4Lower Basicity: Less basic than DIPEA, which can be advantageous in reducing the risk of base-catalyzed side reactions, including racemization. Use Case: Often preferred for segment condensations or when coupling sensitive amino acids where racemization is a major concern. It is a suitable base for carbodiimide-mediated couplings.

Mechanistic Pathway of Amide Bond Formation

The following diagram illustrates the central role of a tertiary amine (represented by DIPEA) in the activation and coupling steps using a carbodiimide (like DIC) and an additive (like HOBt).

Caption: Workflow of activation, neutralization, and coupling in SPPS.

Detailed Experimental Protocols

These protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis on a 0.1 mmol scale using polystyrene resin. Adjust volumes and equivalents accordingly for different scales or resin loadings.

Protocol 1: Standard Amino Acid Coupling using HBTU/DIPEA

This is the workhorse protocol for routine peptide synthesis, offering high efficiency and rapid reaction times.[8]

Materials:

  • Fmoc-protected amino acid (0.5 mmol, 5 eq.)

  • HBTU (0.48 mmol, 4.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin (0.1 mmol scale)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in ~2 mL of DMF.

    • Add the DIPEA to this solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. A slight color change may be observed.

    • Scientist's Note: Pre-activation ensures the formation of the active ester before addition to the resin, which can improve coupling efficiency, especially for sterically hindered amino acids.

  • Coupling Reaction:

    • Add the entire activation solution to the washed, deprotected peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 30-60 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test (or other ninhydrin-based test) to confirm the absence of free primary amines, indicating reaction completion.

    • If the test is positive (blue beads), the coupling is incomplete. Drain the vessel and repeat the coupling step with a fresh activation solution ("double coupling").

    • Once the Kaiser test is negative, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and by-products. The resin is now ready for the next deprotection cycle.

Protocol 2: Coupling using DIC/HOBt with in situ Neutralization

This protocol is valued for its cost-effectiveness and ability to minimize racemization.[8][10] It combines the neutralization and coupling steps.

Materials:

  • Fmoc-protected amino acid (0.5 mmol, 5 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (0.5 mmol, 5 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.5 mmol, 5 eq.) - for neutralization only

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin (0.1 mmol scale, as TFA or HCl salt)

Procedure:

  • Resin Preparation:

    • After Fmoc deprotection and washing, the N-terminal amine is typically an ammonium salt. No separate neutralization wash is performed.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in ~2 mL of DMF.

    • Scientist's Note: HOBt serves two functions: it acts as a nucleophilic catalyst to form a more stable active ester than the initial O-acylisourea, and it is a well-established racemization suppressant.[4][5]

  • Coupling Reaction:

    • Add the amino acid/HOBt solution to the resin.

    • Add the DIPEA to neutralize the N-terminal ammonium salt in situ.

    • Immediately add the DIC to initiate the coupling reaction. DIC is the dehydrating agent that drives the formation of the active ester.[5][10][11]

    • Agitate the mixture for 1-2 hours at room temperature. Carbodiimide reactions are generally slower than those using uronium salts.[5]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm reaction completion. Double couple if necessary.

    • Once complete, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). A key byproduct, diisopropylurea (DIU), must be thoroughly washed away.

Troubleshooting and Field Insights

  • Problem: Slow or incomplete coupling with hindered amino acids (e.g., Aib, Val-Thr).

    • Insight: Uronium salt activators (HBTU, HATU) are generally more potent and faster than carbodiimides.[8] For difficult couplings, switch to Protocol 1 or use a more powerful reagent like HATU. Extending the coupling time or performing an immediate double coupling is also a valid strategy.

  • Problem: Racemization detected in the final peptide.

    • Insight: Racemization often occurs at the activated C-terminal residue. Over-activation or excessive base can exacerbate this.[7] Ensure you are not using more than the stoichiometric amount of base required for activation. Consider switching from DIPEA to the less basic NMM. Using additives like HOBt or Oxyma is crucial for suppressing racemization.[5][10]

  • Problem: Gelation or poor swelling of the resin.

    • Insight: This indicates peptide aggregation on the solid support. Ensure high-quality, peptide synthesis-grade solvents like DMF or NMP are used, as they are critical for proper resin swelling and reagent diffusion.[12][13] For difficult sequences, specialized resins like PEG-grafted polystyrene (e.g., NovaSyn® TG) can improve solvation and reduce aggregation.[14]

Conclusion

While 3-Pyrrolidinylmethyl acetate hydrochloride is not a documented reagent in peptide synthesis, understanding its potential function as a tertiary amine base allows us to explore the vital role that established bases like DIPEA and NMM play. The proper selection and application of these amines are fundamental to the success of SPPS, directly impacting reaction kinetics, yield, and the chiral purity of the final peptide product. The protocols and insights provided here offer a robust framework for researchers to execute high-fidelity peptide synthesis.

References

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. [Link]

  • Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis. (2026, January 29). YouTube. [Link]

  • Beyermann, M., Henklein, P., Klose, A., Sohr, R., & Bienert, M. (1991). Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 37(4), 252-256. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of Nα-tert-butoxycarbonylamino acids. Analytical Biochemistry, 200(2), 301-309. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Kanduluru, A. K., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8447-8460. [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Carpino, L. A., et al. (1995). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 60(23), 7718-7719. [Link]

  • 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. C&EN. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hygroscopic Pyrrolidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hygroscopic pyrrolidinium salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining and maintaining the purity of these compounds. The inherent affinity of these salts for atmospheric moisture can lead to a host of experimental issues, from inaccurate weighing to compromised reaction outcomes.[1][2] This resource provides in-depth, experience-driven solutions to common problems through a series of frequently asked questions and detailed troubleshooting protocols.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the handling and purification of hygroscopic pyrrolidine hydrochloride salts.

Q1: My pyrrolidine hydrochloride salt has turned into a sticky or syrupy liquid. What happened and can it be salvaged?

A1: This is a classic sign of deliquescence, where the salt has absorbed a significant amount of moisture from the atmosphere to the point of dissolving in the absorbed water.[3][4] This occurs because the salt's vapor pressure is lower than the partial pressure of water in the surrounding air. The material can often be salvaged by rigorous drying methods, which are detailed in the troubleshooting section of this guide. It is crucial to handle and store the compound under anhydrous conditions to prevent this from recurring.[5]

Q2: Why is it critical to use an anhydrous solvent for the recrystallization of pyrrolidine hydrochloride?

A2: Using a non-anhydrous solvent will re-introduce water, which you are trying to remove. The hygroscopic nature of the salt means it will readily hold onto this water, preventing proper crystallization and drying. For successful recrystallization, a solvent system must be chosen in which the salt is soluble at high temperatures but sparingly soluble at lower temperatures, and which itself is easily rendered anhydrous and kept so.

Q3: What are the best practices for storing purified hygroscopic pyrrolidinium salts?

A3: Proper storage is paramount to maintaining the anhydrous state of your purified salt.[5] The best practice is to store the compound in a tightly sealed container, preferably with a PTFE-lined cap.[2] This container should then be placed inside a desiccator containing a suitable drying agent, such as anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.[2][6] For highly sensitive applications, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][7]

Q4: How can I accurately weigh a hygroscopic pyrrolidine hydrochloride salt for a reaction?

A4: Accurate weighing of hygroscopic materials requires minimizing their exposure to atmospheric moisture.[8] If possible, weighing should be performed in a glovebox with a controlled, low-humidity atmosphere.[7] If a glovebox is not available, work quickly. Use a pre-weighed, sealed vial. Add the approximate amount of salt to the vial, seal it, and then weigh it. The difference in weight will give you the amount of salt. This minimizes the time the salt is exposed to the air. For quantitative NMR (qNMR) where precision is critical, humidity control before and during weighing is essential for reproducible results.[9][10][11]

Q5: Are there any specific safety precautions I should take when handling pyrrolidine hydrochloride salts?

A5: Yes. Pyrrolidine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[12][13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[12] Consult the Safety Data Sheet (SDS) for the specific pyrrolidine hydrochloride salt you are using for detailed handling and safety information.[2]

II. Troubleshooting and In-depth Protocols

This section provides a structured approach to solving common purification problems, complete with detailed experimental protocols.

Problem 1: The salt fails to crystallize from solution, remaining an oil.
  • Symptom: After dissolving the salt in a suitable solvent and cooling, no solid precipitate forms, or an oil separates out.

  • Primary Cause: The presence of excess water is the most common culprit. The high affinity of the salt for water can lead to the formation of a hydrated, low-melting eutectic mixture or prevent crystallization altogether.

  • Solution: Implement a rigorous drying procedure. The most effective method is often azeotropic distillation to remove water.

Protocol 1: Azeotropic Distillation for Water Removal

Azeotropic distillation is a powerful technique for removing water from samples that are difficult to dry by conventional heating.[15] Toluene is a common solvent for this purpose as it forms a low-boiling azeotrope with water.

Methodology:

  • Setup: Assemble a Dean-Stark or similar apparatus with a round-bottom flask, a condenser, and a collection trap.

  • Procedure:

    • Place the hygroscopic pyrrolidine hydrochloride salt in the round-bottom flask.

    • Add a suitable solvent that forms an azeotrope with water (e.g., toluene). The volume should be sufficient to fully dissolve the salt upon heating.

    • Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the trap.

    • Continue the distillation until no more water collects in the trap. The toluene will appear clear in the collection arm.

    • Once all the water is removed, the now anhydrous solution of your salt in toluene can be used for the next step, which is typically recrystallization.

Problem 2: The purified salt is still clumpy and difficult to handle.
  • Symptom: Even after a purification attempt, the salt is not a free-flowing powder and readily clumps together.

  • Primary Cause: Residual moisture is still present. The initial drying may not have been sufficient, or the material was exposed to atmospheric moisture during filtration or transfer.

  • Solution: Recrystallization from a carefully chosen anhydrous solvent system, followed by meticulous drying of the solid product under vacuum.

Protocol 2: Recrystallization from Anhydrous Solvents

This protocol outlines the steps for recrystallizing a hygroscopic pyrrolidine hydrochloride salt. The choice of solvent is critical and will depend on the specific salt. Common choices include anhydrous ethanol, isopropanol, or mixtures of a polar solvent with a less polar co-solvent like diethyl ether or dichloromethane.

Methodology:

  • Solvent Selection: Determine a suitable anhydrous solvent or solvent system in which the salt has high solubility when hot and low solubility when cold.

  • Dissolution: In a flask equipped with a reflux condenser and a drying tube, dissolve the crude, dried (from Protocol 1, if necessary) pyrrolidine hydrochloride salt in the minimum amount of the hot anhydrous solvent.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.

  • Filtration: Quickly filter the crystals using a Büchner funnel under a blanket of inert gas (nitrogen or argon) to minimize exposure to air.

  • Washing: Wash the crystals with a small amount of the cold, anhydrous solvent.

  • Drying: Dry the crystals thoroughly in a vacuum oven or a desiccator under high vacuum. Gentle heating can be applied if the compound is thermally stable.

Data Summary Table

The following table summarizes key properties of solvents commonly used in the purification of hygroscopic salts.

SolventBoiling Point (°C)Azeotrope with Water (Boiling Point °C)Water Content in Azeotrope (%)Notes
Toluene110.68520.2Excellent for azeotropic removal of water.
Ethanol78.478.24.4Must be rigorously dried before use.
Isopropanol82.680.312.1Good alternative to ethanol.
Dichloromethane39.638.11.5Useful as a co-solvent for precipitation.
Visual Workflow for Purification Strategy

The following diagram illustrates the decision-making process for purifying a hygroscopic pyrrolidinium hydrochloride salt.

Purification_Workflow cluster_start Initial State cluster_drying Drying cluster_purification Purification cluster_final Final Product Start Crude, Wet Pyrrolidine HCl Salt Azeotrope Azeotropic Distillation (e.g., with Toluene) Start->Azeotrope Is the salt excessively wet or an oil? Recrystallize Recrystallization from Anhydrous Solvent Start->Recrystallize Is the salt a solid with low water content? Azeotrope->Recrystallize Proceed with anhydrous solution Dry Vacuum Drying Recrystallize->Dry Filter and collect crystals Store Store in Desiccator or Glovebox Dry->Store Ensure completely dry

Caption: Decision workflow for purification of hygroscopic salts.

III. Purity Assessment

After purification, it is essential to assess the purity of the pyrrolidinium salt and confirm the absence of water.

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure of the pyrrolidinium salt and for detecting residual solvents. The absence of a broad water peak (which can be confirmed by a D₂O exchange experiment) is a good indicator of dryness. Quantitative NMR (qNMR) can be used for the absolute purity determination of hygroscopic substances.[9][10][11]

  • Karl Fischer Titration: This is the gold standard for determining the water content in a sample with high accuracy and precision.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. A broad melting range often suggests the presence of impurities, including water.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band around 3400 cm⁻¹ can indicate the presence of O-H bonds from water.

By following the guidance in this technical support center, researchers can effectively overcome the challenges associated with the purification of hygroscopic pyrrolidine hydrochloride salts, leading to more reliable and reproducible experimental outcomes.

References

  • Hygroscopic Salt Behaviour. (n.d.). INSITU Building Preservation. Retrieved from [Link]

  • Hygroscopic Salts. (n.d.). Sussex Damp Experts. Retrieved from [Link]

  • Moisture-Free Storage: Nitrogen or Desiccant? (2016, March 10). Terra Universal. Retrieved from [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. Retrieved from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Pyrrolidine - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • recrystallization -- general techniques of purifying hygroscopic chemicals. (2014, November 12). Sciencemadness.org. Retrieved from [Link]

  • Harvesting of aerial humidity with natural hygroscopic salt excretions. (2023, October 30). PMC - NIH. Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]

  • HCl recovery using azeotrope shifters. (n.d.). SGL Carbon. Retrieved from [Link]

  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). (n.d.). PubMed. Retrieved from [Link]

  • Pyrrolidinium ionic liquids as effective solvents for lignin extraction and enzymatic hydrolysis of lignocelluloses. (2016, July 22). BioResources. Retrieved from [Link]

  • Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). (2021, January 1). PubMed. Retrieved from [Link]

  • RECRYSTALLIZATION PROCESS FOR THE UPGRADING OF ROCK- AND SOLAR SALTS. (n.d.). EVATHERM. Retrieved from [Link]

  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). (2021, January 1). J-Stage. Retrieved from [Link]

  • Ultrafast dynamics of pyrrolidinium cation ionic liquids. (2005, May 10). The Journal of Chemical Physics. Retrieved from [Link]

  • An azeotropic mixture of water (b.pt.100°c) and HCl (bp.t.85°c) boils at 108.5°c. When this mixture is distilled, is it still possible? (2017, May 1). Quora. Retrieved from [Link]

  • Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. (2023, October 23). PMC. Retrieved from [Link]

  • Drying quaternary ammonium compounds. (n.d.). Google Patents.
  • Pyrrolidinium and Imidazolium-Based Ionic Liquids as Electrolytes for Na0.67Ni0.33Mn0.67O2 Positive Electrode for Sodium–Ion Batteries. (2026, January 28). ACS Publications. Retrieved from [Link]

  • Hydrochloric Acid Recovery and Purification. (n.d.). UD Technologies. Retrieved from [Link]

  • HCl Distillation Plant. (n.d.). Ecarb. Retrieved from [Link]

  • Azeotropic pressure swing distillation of hydrochloric-water for hydrogen production in the Cu Cl cycle: Thermodynamic and design methods. (2019, February 20). ResearchGate. Retrieved from [Link]

  • Is pyrrolidine hydrochloride deliquescent, or easy to dry? (2023, May 27). Sciencemadness.org. Retrieved from [Link]

  • How can I seperate pyrrolidine? (2014, July 24). ResearchGate. Retrieved from [Link]

  • DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure. (n.d.). Google Patents.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Dewatering and purification of crude pyrrolidine. (n.d.). Google Patents.
  • 11 questions with answers in PYRROLIDINES. (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. (2026, February 9). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Troubleshooting low yields in N-substitution of pyrrolidine esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers encountering low yields during the N-substitution of pyrrolidine esters (e.g., L-proline methyl ester). It prioritizes the specific chemical liabilities of the pyrrolidine scaffold, particularly the risk of diketopiperazine (DKP) formation and racemization.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Yield Optimization

Diagnostic Phase: Identify the Failure Mode

Before optimizing, categorize your reaction failure. Pyrrolidine esters are not standard secondary amines; they are "ticking time bombs" for cyclization and racemization.

Quick Triage Checklist
SymptomProbable CauseImmediate Action
Solid precipitate forms during reaction/workup.Diketopiperazine (DKP) formation.[1][2] The free amine dimerized.Switch to reductive amination or bulky protecting groups.
Product is racemic (by Chiral HPLC).

-Deprotonation
. Base was too strong (e.g., NaH, excess DBU).
Use inorganic bases (K₂CO₃) or weaker organic bases (DIPEA).
Low Mass Balance (Product missing after workup).Water Solubility . Pyrrolidine esters partition into aqueous layers.Use the "3:1 CHCl₃:IPA" extraction trick (see Section 4).
Starting material remains (Stalled reaction).Steric Hindrance or Hygroscopic Solvents .Switch solvent to DMF; add KI (Finkelstein condition).

The "DKP Trap": The #1 Yield Killer

Issue: The most common reason for low yields in N-alkylation of amino acid esters is the self-condensation of two molecules to form a diketopiperazine (DKP). This reaction is autocatalytic under basic conditions.

Mechanism of Failure

When you neutralize the hydrochloride salt of a proline ester to perform N-alkylation, the free amine is generated. If the electrophile (alkyl halide) reacts slower than the rate of dimerization, DKP forms.

DKP_Mechanism Start Proline Ester (Free Amine) Reaction Intermolecular Nucleophilic Attack Start->Reaction Slow Electrophile Intermediate Dipeptide Ester Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Fast Product Diketopiperazine (DKP) (Thermodynamic Sink) Cyclization->Product

Figure 1: The DKP Trap. Once formed, this six-membered ring is stable and irreversible.

Solution: The "Slow-Release" Protocol

Do not free-base the entire batch of amine at once.

  • Keep the amine as the HCl salt.

  • Use a heterogeneous base (e.g., K₂CO₃) in a solvent where the base is slightly soluble (MeCN or Acetone).

  • Mechanism: The base slowly releases the free amine in situ, keeping the concentration of free amine low relative to the electrophile. This favors N-alkylation over dimerization [1].

Troubleshooting N-Alkylation (Sɴ2)

Scenario: You are reacting L-Proline Methyl Ester with an Alkyl Halide.

Q: My reaction stalls at 50% conversion. Should I heat it?

A: Proceed with caution. Heating increases the rate of racemization and DKP formation.

  • Fix 1 (The Finkelstein Boost): Add 0.1–0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). This converts alkyl chlorides/bromides to more reactive iodides in situ.

  • Fix 2 (Solvent Switch): If using THF or DCM, switch to DMF or NMP . The high dielectric constant stabilizes the transition state of the Sɴ2 reaction.

Q: I see racemization. I used NaH to speed it up.

A: Never use NaH with chiral amino acid esters.

  • Reasoning: The

    
    -proton of an amino ester is acidic (pKa ~24). NaH will deprotonate this carbon, destroying the stereocenter.
    
  • Recommendation: Use DIPEA (Hünig's base) or K₂CO₃ . If a stronger base is absolutely required, use LiHMDS at -78°C, but this is rarely necessary for N-alkylation [2].

Troubleshooting Reductive Amination

Scenario: You are reacting L-Proline Methyl Ester with an Aldehyde/Ketone. Preferred method for avoiding DKP.

Q: Yield is low despite consuming starting material.

A: This is likely due to imine hydrolysis or inefficient reduction .

  • Protocol Adjustment:

    • Pre-form the Imine: Stir the amine and aldehyde in MeOH/DCM with a drying agent (MgSO₄ or molecular sieves) for 2 hours before adding the reducing agent. Water generated during imine formation pushes the equilibrium back to starting materials.

    • Reducing Agent: Switch from NaBH₄ to STAB (Sodium Triacetoxyborohydride) . STAB is less basic and won't reduce the aldehyde/ketone directly, preventing side reactions [3].

Work-up & Isolation: The "Water-Soluble" Nightmare

Issue: Pyrrolidine esters are highly polar. Standard EtOAc/Water extractions often leave 50%+ of the product in the aqueous phase.

Q: My crude mass is 10% of theoretical. Where is my product?

A: It is in the aqueous waste layer.

The "Salting-Out" & "Polar Extraction" Protocol

Do not use Diethyl Ether or Hexanes.

  • Saturate the Aqueous Phase: Add solid NaCl to the aqueous layer until no more dissolves. This increases the ionic strength, forcing organics out ("salting out").

  • The Magic Solvent Mix: Extract with CHCl₃ : Isopropanol (3:1) .

    • Why? This mixture is polar enough to pull pyrrolidines out of water but immiscible enough to form a bilayer.

  • Back-Extraction: Wash the combined organic layers once with a small volume of brine. Do not wash with water.

Summary of Optimized Conditions

VariableStandard (High Risk)Optimized (High Yield)
Base NaH, TEAK₂CO₃ (heterogeneous) or DIPEA
Solvent DCM, THFDMF, MeCN (Dry)
Additive NoneNaI (0.1 eq) for alkyl chlorides
Reducing Agent NaBH₄NaBH(OAc)₃ (STAB)
Workup EtOAc / WaterCHCl₃:IPA (3:1) / Saturated Brine

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Low Yield in N-Substitution CheckType Reaction Type? Start->CheckType SN2 Alkyl Halide (SN2) CheckType->SN2 Reductive Reductive Amination CheckType->Reductive Precipitate Is there a precipitate? SN2->Precipitate DKP DKP Formation detected. Switch to Reductive Amination. Precipitate->DKP Yes Stalled Reaction Stalled? Precipitate->Stalled No Finkelstein Add NaI (0.5 eq) Switch to DMF Stalled->Finkelstein Missing Product missing after workup? Stalled->Missing Imine Pre-formed Imine? Reductive->Imine Dry Add MgSO4/Sieves Use STAB Imine->Dry No Imine->Missing Yes Extract Use CHCl3:IPA (3:1) Saturate Aqueous with NaCl Missing->Extract

Figure 2: Diagnostic workflow for isolating the cause of yield loss.

References

  • Diketopiperazine Formation: Gilon, C., et al. "Backbone Cyclization: A New Method for Conferring Conformational Constraint on Peptides." Biopolymers, 1991.

  • Racemization Risks: McDermott, J. R., & Benoiton, N. L. "N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling." Canadian Journal of Chemistry, 1973.

  • Reductive Amination Optimization: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

Sources

Technical Support Center: 3-Pyrrolidinylmethyl Acetate Storage & Handling

[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you have observed inconsistencies in your experimental results involving 3-Pyrrolidinylmethyl acetate .

This compound presents a classic "stability paradox" in medicinal chemistry: it combines a nucleophilic secondary amine with an electrophilic ester on the same scaffold. While essential for its reactivity in synthesis, this duality makes the molecule inherently prone to self-destruction (autodegradation) if storage conditions deviate even slightly from the ideal.[1]

This guide moves beyond generic "store at -20°C" advice. We will dissect the mechanism of failure so you can implement a self-validating storage protocol.

Module 1: Critical Storage Parameters

The stability of 3-Pyrrolidinylmethyl acetate is binary: it is stable as a dry hydrochloride salt but highly unstable as a free base or in the presence of moisture.[1]

The Three Enemies of Stability
FactorThe Mechanism of FailureThe Consequence
1.[1] Moisture Hydrolysis: Water attacks the ester linkage, cleaving the acetate group. Catalyst: Traces of acid or base accelerate this exponentially.Formation of (Pyrrolidin-3-yl)methanol (alcohol) and Acetic Acid .[1] The sample becomes sticky and smells like vinegar.
2. Physical State (Free Base) Intermolecular Aminolysis: The amine of one molecule attacks the ester of another.Oligomerization/Polymerization. The sample turns into an insoluble gum or glass.
3. Oxygen/CO₂ Oxidation & Carbamation: Secondary amines react with atmospheric CO₂ to form carbamates and oxidize to N-oxides.[1]Yellow/Brown discoloration; loss of nucleophilic potency.[1]
Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of your compound under poor storage conditions.

DegradationPathwaysCompound3-Pyrrolidinylmethylacetate (Intact)HydrolysisProductDegradant A:(Pyrrolidin-3-yl)methanol+ Acetic AcidCompound->HydrolysisProductHydrolysis(Fast w/ Moisture)PolymerDegradant B:Oligomers/Polyamides(Insoluble Gum)Compound->PolymerIntermolecularAminolysisMoistureMoisture (H₂O)Moisture->HydrolysisProductFreeBaseFree Base Form(High pH)FreeBase->PolymerCatalyzes

Figure 1: Mechanistic pathways of degradation.[1] Note that the "Free Base" form accelerates polymerization, while moisture drives hydrolysis.

Module 2: Troubleshooting Guide

Use this diagnostic table to identify the state of your reagent.

SymptomDiagnosisRoot CauseCorrective Action
Strong vinegar odor upon opening vial.Hydrolysis Moisture ingress has cleaved the acetate ester, releasing acetic acid.Discard. The material is irreversibly degraded. Improve desiccation for the next batch.
Material has turned from white solid to sticky oil/gum .[1]Hygroscopicity / Deliquescence The HCl salt is extremely hygroscopic. It has absorbed water from the air, dissolving itself.[2]Attempt Rescue: If <10% degraded (check NMR), re-precipitate from dry ether/DCM.[1] Otherwise, discard.
Insoluble residue when dissolving in water/methanol.[1]Oligomerization You likely stored it as a Free Base .[1] The molecules have reacted with each other to form polyamides.Discard. Polyamides are difficult to separate.[1] Always store as HCl salt.[1]
Yellow/Brown discoloration (originally white).[1]Oxidation Exposure to air (Oxygen) over time.[1] Common in older samples lacking inert gas overlay.[1]Purify. If bulk properties (NMR) are okay, use activated charcoal filtration to remove colored impurities.[1]
LC-MS shows M+18 peak or M-42 peak.[1]Degradation M-42 indicates loss of acetyl group (Hydrolysis).[1]Discard. Purity is compromised.[1][2]

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I store 3-Pyrrolidinylmethyl acetate as a free base oil? A: Absolutely not. As a free base, the nucleophilic nitrogen is free to attack the electrophilic ester of neighboring molecules (intermolecular aminolysis).[1] This reaction can occur even at -20°C over time.[1] You must store this compound as the Hydrochloride (HCl) salt or another stable salt form (e.g., Tosylate).[1]

Q2: I need the free base for my reaction. How do I handle it? A: Generate the free base in situ or immediately prior to use.

  • Protocol: Suspend the HCl salt in your solvent (e.g., DCM), add a stoichiometric amount of base (e.g., NaHCO₃ or TEA), and use the solution immediately.[1] Do not isolate and store the free base oil.

Q3: My freezer is -20°C, but the vial lid was loose. Is it safe? A: Likely not.[1] Cold storage slows chemical kinetics but increases relative humidity (condensation).[1] If the seal was compromised, moisture has likely entered. Run a quick ¹H-NMR; look for the diagnostic downfield shift of the CH₂-OH protons (hydrolysis product) vs the CH₂-OAc protons.[1]

Q4: Can I freeze-thaw the stock solution? A: Avoid this. Repeated freeze-thaw cycles introduce moisture via condensation every time the vial is opened.[1] Best Practice: Aliquot the dry solid into single-use vials.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Aliquoting and Long-Term Storage

Objective: To prepare 3-Pyrrolidinylmethyl acetate HCl for storage >6 months.

Materials Required:

  • Desiccator cabinet or Glove box.[1][2]

  • Amber glass vials with PTFE-lined caps (Teflon).[1]

  • Parafilm or electrical tape.[1]

  • Inert gas source (Argon or Nitrogen).[1][2]

Protocol:

  • Equilibrate: Allow the original shipping container to reach room temperature before opening. This prevents condensation from forming on the cold solid.

  • Environment: Ideally, open the vial inside a glove box or a cone of flowing Argon.

  • Aliquoting: Weigh out single-use quantities (e.g., 50mg, 100mg) into separate amber vials.

    • Why? This eliminates the need to expose the bulk stock to air for future experiments.[2]

  • Inert Overlay: Gently flush each vial with Argon for 10 seconds.

  • Sealing: Cap tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Place vials inside a secondary container (jar) containing active desiccant packets (Silica gel or Drierite). Store at -20°C .

SOP-02: Emergency Re-Purification (Salting Out)

Objective: To rescue a batch of free base that has started to yellow or oil out, converting it back to the stable HCl salt.

Protocol:

  • Dissolve the crude material in a minimal amount of dry Dichloromethane (DCM) or Diethyl Ether.

  • Cool the solution to 0°C on an ice bath.

  • Dropwise add 4M HCl in Dioxane (or ethereal HCl).

  • A white precipitate (the HCl salt) should form immediately.[1]

  • Filter the solid under an inert atmosphere (Nitrogen funnel).[1]

  • Wash with cold, dry Ether.[1]

  • Dry under high vacuum to remove all traces of HCl and solvent.

Module 5: Decision Logic for Handling

Follow this logic flow to ensure sample integrity before every experiment.

HandlingLogicStartStart: Receive/Open CompoundCheckFormIs it a Solid (Salt) or Oil (Free Base)?Start->CheckFormIsOilOil (Free Base)CheckForm->IsOilIsSolidSolid (HCl Salt)CheckForm->IsSolidActionOilCRITICAL: Use immediately.Do not store >24hrs.IsOil->ActionOilActionSolidCheck Desiccant StatusIsSolid->ActionSolidDesiccantCheckIs Desiccant Blue/Active?ActionSolid->DesiccantCheckGoodDesiccantStore at -20°Cunder ArgonDesiccantCheck->GoodDesiccantYesBadDesiccantReplace Desiccant.Purge vial with Argon.DesiccantCheck->BadDesiccantNoBadDesiccant->GoodDesiccant

Figure 2: Decision matrix for incoming and existing inventory.

References

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 3-Pyrrolidinylmethyl acetate hydrochloride. Link (Search CAS: 1219979-11-9).[1]

  • Pace, V., et al. (2014).[1] Chemoselective homologation of esters to amino-esters. Journal of Organic Chemistry. (General reference on amino-ester handling).

  • BenchChem. (2025).[1] Handling and storage of hygroscopic amine hydrochlorides. Link.[1]

  • National Institutes of Health (NIH) PubChem. (2025).[1] Compound Summary: Methyl (R)-pyrrolidine-3-acetate hydrochloride.[1][4][5] Link.[1]

  • Gabriel, S. (1888).[1] Hydrolysis and cyclization of amino esters. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry regarding amino-ester instability).

Technical Support Center: Optimizing pH for the Extraction of 3-Pyrrolidinylmethyl Acetate Free Base

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides detailed, field-proven insights into the critical process of pH optimization for the liquid-liquid extraction of 3-Pyrrolidinylmethyl acetate free base, addressing common challenges and offering robust troubleshooting strategies.

Frequently Asked Questions (FAQs): The Foundational Principles

This section addresses the core scientific concepts underpinning the extraction process. Understanding these principles is paramount to developing a robust and efficient protocol.

Q1: What is the fundamental principle behind using pH to extract 3-Pyrrolidinylmethyl acetate?

The entire strategy hinges on the pH-dependent equilibrium of the amine functional group within the molecule. 3-Pyrrolidinylmethyl acetate can exist in two forms: a protonated, charged salt or a deprotonated, neutral free base.

  • At low pH (acidic conditions): The pyrrolidine nitrogen is protonated, forming a positively charged ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase.

  • At high pH (basic conditions): The pyrrolidine nitrogen is deprotonated, resulting in the neutral "free base" form of the molecule. This form is significantly less polar and preferentially dissolves in organic solvents.[1][2]

By precisely adjusting the pH of the aqueous phase, you can control which form dominates, thereby dictating whether the compound moves into the organic solvent (extraction) or remains in the aqueous layer (retention). This is the essence of an acid-base extraction.[3]

G cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase A Protonated Form (R-NH₂⁺) Water-Soluble Salt B Free Base Form (R-NH) Organic-Soluble A->B Add Base (pH > pKa) Extraction into Organic B->A Add Acid (pH < pKa) Retention in Aqueous

Figure 1. pH-controlled partitioning of an amine between aqueous and organic phases.

Q2: I can't find a pKa value for 3-Pyrrolidinylmethyl acetate. How do I choose the target pH?

It is common for specific, non-commodity chemicals to lack published physicochemical data. In this case, we must make an expert estimation based on structurally similar compounds. The basicity of 3-Pyrrolidinylmethyl acetate is determined by the secondary amine within the pyrrolidine ring.

  • The pKa of pyrrolidine itself is approximately 11.3.

  • The pKa of the closely related N-methylpyrrolidine is around 10.3.

The acetate group at the 3-position will have a minor electron-withdrawing inductive effect, which slightly decreases the basicity of the amine. Therefore, a scientifically sound estimated pKa for 3-Pyrrolidinylmethyl acetate is in the range of 9.5 - 10.5 .

Causality Behind pH Choice: To ensure maximum partitioning into the organic phase, the aqueous layer must be basified to a pH where the vast majority of the amine is in its neutral free base form. A standard rule in separation science is to adjust the pH to be at least 2 units higher than the pKa of the amine. This ensures that >99% of the compound is deprotonated.

Recommendation: Target an aqueous phase pH of ≥ 12.0 for efficient extraction.

Q3: The molecule contains an ester. Is it at risk of hydrolysis during extraction?

Yes, this is a critical consideration. The acetate group is an ester, which is susceptible to base-catalyzed hydrolysis (saponification) to form 3-pyrrolidinylmethanol and a carboxylate salt.[4][5][6] This is a competing reaction that can significantly lower your yield if not properly managed.

Mitigation Strategies:

  • Temperature Control: Perform the extraction at reduced temperatures (e.g., 0-5 °C in an ice bath). Reaction kinetics, including hydrolysis, are significantly slowed at lower temperatures.

  • Limit Exposure Time: Do not allow the reaction mixture to sit for extended periods after basification. Proceed with the extraction into the organic solvent immediately.

  • Choice of Base: While a pH ≥ 12 is recommended, using a very strong base like 50% NaOH can create localized "hot spots" of extreme pH. Using a more moderate, saturated solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can achieve the target pH while being less aggressive, thereby reducing the rate of hydrolysis.

The process is a trade-off: the pH must be high enough for deprotonation but managed carefully to prevent product degradation.

Q4: What is the best organic solvent for this extraction?

The ideal solvent should be a good solvent for the free base, be immiscible with water, and have a low boiling point for easy removal.

Table 1: Comparative Analysis of Common Extraction Solvents

SolventKey AdvantagesKey Disadvantages & RisksRecommendation for This Extraction
Dichloromethane (DCM) Excellent solvating power for a wide range of compounds; high density can aid separation.Chlorinated solvent (environmental/health concerns); can form stubborn emulsions.Good Choice. Its high solvency is often beneficial for nitrogenous compounds.
Ethyl Acetate (EtOAc) Less toxic than DCM; good general-purpose solvent.Higher miscibility with water; can undergo hydrolysis itself under strongly basic conditions.Use with Caution. Potential for co-hydrolysis with the target ester makes it a secondary choice.
Methyl tert-butyl ether (MTBE) Low water miscibility; less prone to forming peroxides than diethyl ether.Volatile; potential environmental contaminant.Excellent Choice. Good balance of properties and less reactive than EtOAc.
Toluene Low water miscibility; good for less polar compounds.High boiling point makes it difficult to remove; aromatic hydrocarbon toxicity.Not Recommended. The high boiling point is a significant drawback for product isolation.

Self-Validating System: The optimal solvent should be determined empirically. A small-scale parallel test with DCM and MTBE on a minor fraction of your batch will authoritatively determine which provides better recovery and cleaner phase separation.

Troubleshooting Guide: From Emulsions to Low Yields

This section provides a logical framework for diagnosing and solving common issues encountered during the extraction workflow.

Problem: I have a thick, stable emulsion between the layers and cannot get a clean separation.

Emulsions are a common frustration in liquid-liquid extraction, often caused by the presence of surfactant-like impurities or excessive agitation.[7][8]

Troubleshooting Workflow:

Figure 2. A step-by-step workflow for breaking emulsions.

Pro-Tip on Prevention: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to minimize the mechanical energy that creates emulsions.[7]

Problem: My final yield is very low.

Low yield points to one of three primary issues: incomplete extraction, product degradation, or mechanical loss.

Table 2: Diagnosing and Correcting Low Extraction Yield

Potential CauseDiagnostic QuestionCorrective Action & Rationale
Incomplete Deprotonation Did you confirm the aqueous pH was ≥ 12 after adding the base and mixing?Re-test the aqueous phase with a pH meter or high-range pH paper. If low, add more base. Rationale: If the pH is too low, the compound remains in its salt form in the aqueous layer and will not be extracted.[1][2]
Product Hydrolysis Does an analysis (e.g., TLC, LC-MS) of the aqueous layer show a new, more polar spot corresponding to the hydrolyzed alcohol?Re-run the extraction at a lower temperature (0 °C) and/or use a milder base (e.g., K₂CO₃). Rationale: This minimizes the rate of the competing saponification side-reaction.[4][9]
Insufficient Extraction Did you perform a single extraction with a large volume of solvent?Perform multiple (e.g., 3-4) extractions with smaller volumes of organic solvent. Rationale: Partitioning is an equilibrium. Multiple extractions are mathematically more efficient at recovering the solute than a single extraction with the same total solvent volume.

Experimental Protocols: A Self-Validating Workflow

These protocols provide a framework for both optimizing and executing the extraction.

Protocol 1: Small-Scale pH Optimization & Solvent Selection

Objective: To empirically determine the optimal pH and solvent for extraction before committing the full batch.

Methodology:

  • Prepare Samples: Isolate a small (e.g., 5%) aliquot of your aqueous reaction mixture. Divide it equally among three test tubes or small vials.

  • Solvent Addition: To each tube, add an equal volume of a different test solvent (e.g., Tube 1: DCM, Tube 2: MTBE, Tube 3: EtOAc).

  • pH Adjustment: While cooling in an ice bath, add saturated Na₂CO₃ solution dropwise to the first tube. Mix and check the pH of the aqueous layer until it is ~11.0.

  • Extraction & Analysis: Cap and invert the tube gently for 1 minute. Allow the layers to separate. Using a pipette, carefully remove a small, precise sample of the top organic layer and analyze by TLC or LC-MS to semi-quantify the product.

  • Iterate pH: Add more Na₂CO₃ solution to raise the pH to 11.5 and repeat step 4. Continue this process for pH 12.0 and 12.5.

  • Compare Solvents: Repeat steps 3-5 for the other two solvents.

  • Data Analysis: Compare the analytical results. The condition that gives the highest product concentration in the organic layer with the cleanest separation and minimal byproducts is the optimized protocol.

Protocol 2: Full-Scale Optimized Extraction

Objective: To extract 3-Pyrrolidinylmethyl acetate free base from an aqueous solution using the optimized conditions determined above.

Methodology:

  • Pre-Chill: Cool the aqueous reaction mixture and the chosen organic solvent in an ice bath to 0-5 °C.

  • Acidic Wash (Optional): If neutral or acidic impurities are expected, first adjust the aqueous phase to pH ~2 with dilute HCl and wash once with the organic solvent. The product will remain in the aqueous layer. Discard the organic wash.

  • Basification: Transfer the cold aqueous solution to a separatory funnel. Slowly add a pre-chilled, saturated solution of the chosen base (e.g., Na₂CO₃) with gentle swirling until the aqueous phase reaches the optimal pH (e.g., 12.0) as determined in Protocol 1.

  • First Extraction: Immediately add the first portion (e.g., 1/3 of the total volume) of the cold organic solvent. Invert the funnel gently 10-15 times, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower organic layer (if using DCM) or the upper organic layer (if using MTBE/EtOAc) into a collection flask.

  • Repeat Extraction: Repeat steps 4-5 two more times with fresh portions of the organic solvent, combining all organic extracts.

  • Brine Wash: Wash the combined organic extracts with a single portion of saturated NaCl solution (brine). This helps to remove residual water and can aid in breaking any minor emulsions.[7][10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude free base.

References

  • Title: Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL: [Link]

  • Title: Tackling emulsions just got easier Source: Biotage URL: [Link]

  • Title: How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Source: ResearchGate URL: [Link]

  • Title: Tips & Tricks: Emulsions Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Experiment C: Hydrolysis of a Carboxylic Acid Ester Source: University of California, Davis URL: [Link]

  • Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions Source: Spectro Scientific URL: [Link]

  • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Video: Extraction: Effects of pH Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: What is the best way to convert my amine compound from the salt form into free amine? Source: ResearchGate URL: [Link]

  • Title: Acid–base extraction Source: Wikipedia URL: [Link]

  • Title: pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants Source: ACS Publications - Industrial & Engineering Chemistry Research URL: [Link]

  • Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water Source: ACS Publications URL: [Link]

  • Title: hydrolysis of esters Source: Chemguide URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Pyrrolidinylmethyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-Pyrrolidinylmethyl Acetate Hydrochloride

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Pyrrolidinylmethyl acetate hydrochloride. As a research chemical, its toxicological properties may not be fully characterized. Therefore, this document is built upon a foundation of risk mitigation, drawing from data on structurally similar compounds and established laboratory safety principles mandated by leading regulatory bodies. Our primary objective is to empower you, our scientific partners, with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks

The primary anticipated risks are associated with direct contact and inhalation. The compound is classified as an irritant.

Hazard ClassificationGHS CategoryPotential Effects
Skin Corrosion/Irritation Category 2Causes skin irritation, redness, and discomfort upon contact.[1]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation, watering, and potential damage.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory tract irritation, coughing, or tightness in the chest if inhaled as a dust or aerosol.[1][3]

This data is derived from the Laboratory Chemical Safety Summary (LCSS) for Methyl (R)-pyrrolidine-3-acetate hydrochloride provided by PubChem.[1]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. According to the Occupational Safety and Health Administration (OSHA), a systematic approach that prioritizes engineering and administrative controls is crucial for laboratory safety.[4][5] This proactive framework minimizes hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

Caption: The Hierarchy of Controls, prioritizing hazard removal over personal barriers.

Personal Protective Equipment (PPE) Protocol

Selection and use of appropriate PPE are mandatory when engineering and administrative controls cannot eliminate all risks.[6][7] The following PPE is required for all procedures involving 3-Pyrrolidinylmethyl acetate hydrochloride.

PPE CategorySpecificationRationale & Best Practices
Hand Protection Nitrile GlovesProvides a barrier against skin contact.[8] Always double-check glove integrity before use. For prolonged work or when using solvents, consult a glove compatibility chart. Remove gloves using a technique that avoids contaminating your skin and wash hands thoroughly afterward.
Eye & Face Protection ANSI-Approved Safety GogglesProtects eyes from dust and splashes.[9] When handling larger quantities or performing operations with a significant splash risk (e.g., transferring solutions), a full-face shield should be worn in addition to safety goggles.
Body Protection Chemical-Resistant Lab CoatProtects personal clothing and underlying skin from contamination.[10] The lab coat should be fully buttoned.
Respiratory Protection NIOSH-Approved RespiratorRequired when engineering controls (i.e., fume hood) are not available or when handling large quantities of the solid compound where dust generation is likely.[10][11] An N95 dust mask is a minimum for particulates; consult your institution's Chemical Hygiene Officer for specific respirator selection.[5]

Operational Plan: Step-by-Step Handling Procedure

A disciplined workflow is essential for safety. All handling of this compound, particularly the solid form, must be performed within a certified chemical fume hood.[3]

Step 1: Preparation

  • Verify the chemical fume hood is functioning correctly.

  • Review this guide and the available safety information.[4]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

  • Ensure a chemical spill kit is accessible.[8]

  • Confirm the location of the nearest safety shower and eyewash station.

Step 2: Donning PPE

  • Put on your lab coat and ensure it is buttoned.

  • Don safety goggles.

  • Perform hand hygiene and don the first pair of nitrile gloves. Don a second pair over the first for added protection.

Step 3: Chemical Handling (in Fume Hood)

  • Weighing Solid: Carefully weigh the required amount of the compound on a weigh paper or in a tared container. Avoid creating dust.

  • Transferring: Gently tap the solid from the weigh paper into the receiving vessel.

  • Preparing Solutions: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow it to cool before capping the vessel.

Step 4: Post-Handling & Decontamination

  • Securely cap all containers holding the chemical.

  • Decontaminate the work surface within the fume hood with an appropriate solvent.

  • Clean any non-disposable equipment used in the process.

Step 5: Doffing PPE

  • Remove the outer pair of gloves and dispose of them in the designated solid waste container.

  • Remove the lab coat, turning it inside out to contain any potential contamination.

  • Remove safety goggles.

  • Remove the inner pair of gloves, again using a safe technique, and dispose of them.

  • Wash hands thoroughly with soap and water.

Emergency & Disposal Plans

Spill Response For a small spill inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, use an absorbent material from a chemical spill kit to contain the substance.[8]

  • Work from the outside of the spill inward to prevent spreading.

  • Collect the contaminated absorbent material in a sealed, labeled waste bag.

  • Wipe the area with a damp paper towel and place it in the waste bag for proper disposal.[8]

First Aid

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Waste Disposal

  • Chemical Waste: All excess solid material and solutions must be disposed of in a properly labeled hazardous waste container. Do not pour down the drain.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh papers, absorbent pads) must be placed in a sealed and clearly labeled solid hazardous waste container.[13]

  • Follow all institutional, local, and federal regulations for hazardous waste disposal.

Safe Handling Workflow Diagram

Safe_Handling_Workflow plan Plan Experiment Review Safety Docs Verify Fume Hood & Eyewash don Don PPE Lab Coat Safety Goggles Double Nitrile Gloves plan:f1->don:f0 Prepare handle Handle in Fume Hood Weigh Solid Carefully Prepare Solution Cap Containers don:f1->handle:f0 Proceed decon Decontaminate Clean Work Surface Clean Equipment handle:f1->decon:f0 Complete Work doff Doff PPE Remove Outer Gloves Remove Lab Coat Remove Inner Gloves Wash Hands decon:f1->doff:f0 Clean Up dispose Dispose Waste Segregate Chemical Waste Segregate Contaminated PPE doff:f1->dispose:f0 Final Step

Caption: A step-by-step workflow for the safe handling of 3-Pyrrolidinylmethyl acetate hydrochloride.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration.[Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.[Link]

  • Key Elements of an OSHA Compliant Laboratory Safety Management Program. Virginia Tech.[Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011), Appendix A: The OSHA Laboratory Standard. National Center for Biotechnology Information.[Link]

  • OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services.[Link]

  • OSHA Laboratory Standard. Compliancy Group.[Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.[Link]

  • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech.[Link]

  • Safety Data Sheet for (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE. Acdlabs.[Link] (Note: Link is to a general product page, not a direct SDS. The safety information cited is typical for this class of compound).

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Sentry Air Systems.[Link]

  • Esters. Chymist.com.[Link]

  • Safety Data Sheet for Ethyl Acetate. Lab Alley.[Link] (Note: Link is to a product page where an SDS can be requested).

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.[Link]

  • Methyl (R)-pyrrolidine-3-acetate hydrochloride. PubChem, National Center for Biotechnology Information.[Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.[Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture.[Link]

  • Safe Storage of Chemicals. University of California, Berkeley.[Link]

  • Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH.[Link]

  • Safety Data Sheet: Ethyl Acetate. Greenfield Global.[Link]

Sources

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